molecular formula C12H14N2O2S B497840 1-(mesitylsulfonyl)-1H-pyrazole CAS No. 902683-24-3

1-(mesitylsulfonyl)-1H-pyrazole

Cat. No.: B497840
CAS No.: 902683-24-3
M. Wt: 250.32g/mol
InChI Key: SJRKXQFGRAXAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Mesitylsulfonyl)-1H-pyrazole is a specialized sulfonylated pyrazole derivative of significant value in synthetic organic and medicinal chemistry. Its core utility stems from the mesitylsulfonyl (mesitylenesulfonyl) group, which acts as a protective and activating moiety for the pyrazole nitrogen, making this compound a versatile synthetic intermediate and a key precursor in heterocyclic chemistry. This compound is part of the azole family, a class of aza-heterocyclic scaffolds that are privileged structures in numerous biologically active compounds . Pyrazole cores are frequently studied as versatile synthetic intermediates and are renowned for their wide-spectrum of applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry and metal-catalysed reactions . The mesitylsulfonyl group is particularly valuable in multi-step synthesis, as it can be used to direct regioselectivity in N-alkylation and N-arylation reactions, and can often be removed under controlled conditions to reveal the parent NH-pyrazole . Researchers employ this compound in the synthesis of more complex, functionalized pyrazole derivatives and N-arylpyrazoles, which are important building blocks in many drugs exhibiting antibiotic, anticancer, antifungal, and anti-inflammatory activities . The compound serves as a crucial reagent for the development of novel synthetic methodologies, including metal-catalyzed cross-coupling reactions and the construction of fused bicyclic skeletons with various biological applications . This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-9-7-10(2)12(11(3)8-9)17(15,16)14-6-4-5-13-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRKXQFGRAXAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(mesitylsulfonyl)-1H-pyrazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1-(Mesitylsulfonyl)-1H-pyrazole , a specialized reagent used in organic synthesis, particularly for sulfonylation and as a condensing agent intermediate.

CAS Number: 902683-24-3 Molecular Weight: 250.32 g/mol

Part 1: Identity & Physicochemical Profile

This compound (often abbreviated as Mts-pyrazole or Msp ) is an N-sulfonyl azole derivative. It functions primarily as a sulfonylating agent , capable of transferring the bulky mesitylene (2,4,6-trimethylbenzene) sulfonyl group to nucleophiles. It serves as a milder, more selective alternative to mesitylenesulfonyl chloride (Mts-Cl) in sensitive syntheses.

Chemical Identity Table[1][2]
PropertyData
IUPAC Name 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-pyrazole
CAS Number 902683-24-3
Molecular Formula C₁₂H₁₄N₂O₂S
Molecular Weight 250.32 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, CHCl₃, THF, EtOAc; Low solubility in water
Reactivity Class Sulfonylating agent; Electrophile; Condensing agent
Structural Analysis

The molecule consists of a pyrazole ring nitrogen-bonded to a mesitylsulfonyl group.

  • Leaving Group: The pyrazole moiety acts as a leaving group upon nucleophilic attack at the sulfur atom.

  • Steric Hindrance: The mesityl group (2,4,6-trimethylphenyl) provides significant steric bulk, which suppresses side reactions (like sulfene formation) and improves selectivity during sulfonylation, particularly for primary vs. secondary hydroxyls or amines.

Part 2: Mechanism of Action & Reactivity

The utility of this compound lies in its ability to activate the sulfonyl center without the high reactivity (and associated acidity) of the corresponding sulfonyl chloride.

Sulfonyl Transfer Mechanism

Unlike sulfonyl chlorides, which release HCl, N-sulfonyl azoles release the azole (pyrazole). Pyrazole (


) is a much poorer leaving group than chloride, making the reagent more stable and selective. Activation often requires protonation or Lewis acid catalysis, or simply heating with a strong nucleophile.

Key Pathway:

  • Nucleophilic Attack: The nucleophile (R-OH or R-NH₂) attacks the sulfur atom.

  • Transition State: A trigonal bipyramidal intermediate forms.

  • Elimination: The pyrazole ring is expelled as the leaving group.

  • Product: Formation of the Sulfonate Ester (R-O-SO₂-Mes) or Sulfonamide (R-NH-SO₂-Mes).

Comparison with MSNT

Researchers often confuse this compound with MSNT (1-(mesitylsulfonyl)-3-nitro-1,2,4-triazole).

  • MSNT: Highly reactive, used for phosphate coupling in oligonucleotide synthesis. The nitro-triazole is a powerful leaving group.

  • Mts-Pyrazole: Less reactive, more selective. Used when MSNT is too aggressive or when the pyrazole byproduct is preferred.

Diagram: Mechanism of Sulfonylation

SulfonylationMechanism cluster_0 Reaction Environment Reagent This compound (Electrophile) Intermediate Transition State (Pentacoordinate Sulfur) Reagent->Intermediate + Nuc Nuc Nucleophile (R-OH / R-NH2) Nuc->Intermediate Product Sulfonylated Product (R-SO2-Mes) Intermediate->Product Sulfonyl Transfer LeavingGroup 1H-Pyrazole (Byproduct) Intermediate->LeavingGroup Elimination

Caption: Nucleophilic substitution pathway where the pyrazole moiety acts as the leaving group to transfer the mesitylsulfonyl motif.

Part 3: Synthesis & Preparation Protocol

Synthesis of this compound is typically achieved via the reaction of mesitylenesulfonyl chloride with pyrazole in the presence of a base.

Protocol: Preparation of this compound

Reagents:

  • Mesitylenesulfonyl chloride (Mts-Cl) [CAS: 773-64-8][1]

  • 1H-Pyrazole [CAS: 288-13-1]

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 1H-pyrazole (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.2 equiv) to the solution. Cool the mixture to 0°C using an ice bath.

  • Addition of Sulfonyl Chloride: Dropwise add a solution of Mesitylenesulfonyl chloride (1.0 equiv) in DCM over 15-20 minutes.

    • Note: The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench with water.[2]

    • Wash the organic layer with 1M HCl (to remove excess base/pyrazole), then saturated NaHCO₃, and finally brine.

    • Dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate or Ethanol to yield white crystals.

Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: 1H-Pyrazole + DCM Cool Cool to 0°C Add Triethylamine Start->Cool AddCl Add Mesitylenesulfonyl Chloride (Dropwise) Cool->AddCl Stir Stir at RT (2-4 h) Monitor TLC AddCl->Stir Wash Workup: Wash 1M HCl -> NaHCO3 -> Brine Stir->Wash Cryst Recrystallization (Hexane/EtOAc) Wash->Cryst Final Pure this compound Cryst->Final

Caption: Step-by-step synthetic workflow for the preparation of this compound from primary reagents.

Part 4: Applications in Research & Development

Oligonucleotide Synthesis (Historical & Specialized)

While phosphoramidite chemistry is dominant, the phosphotriester method utilizes arylsulfonyl azoles as condensing agents.

  • Role: Activates the phosphate monoester to react with the hydroxyl group of the incoming nucleoside.

  • Advantage: Mts-pyrazole is less prone to causing sulfonation of the 5'-hydroxyl group compared to Mts-Cl.

Selective Sulfonylation

Used to protect amines (as sulfonamides) or alcohols (as sulfonates) in complex natural product synthesis where:

  • Regioselectivity is required (e.g., primary vs. secondary -OH).

  • Acid Sensitivity: The substrate cannot tolerate the HCl generated by sulfonyl chlorides.

Guanidino Group Protection

In peptide chemistry, the mesitylsulfonyl (Mts) group is used to protect the side chain of Arginine. Mts-pyrazole can introduce this group under mild conditions, preventing side reactions on the peptide backbone.

References

  • GuideChem. (2025). This compound Chemical Properties and CAS Data. Retrieved from

  • ChemicalBook. (2025). Pyrazole and Sulfonyl Derivatives: Synthesis and Applications. Retrieved from

  • ResearchGate. (2024).[3] Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-3-sulfonyl chloride and related azoles. Retrieved from

  • PubChem. (2025). Compound Summary: Sulfonyl Pyrazoles. Retrieved from

Sources

A Comparative Analysis of Mesitylenesulfonyl Chloride and 1-(Mesitylsulfonyl)-1H-pyrazole: Reactivity and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The strategic introduction of sulfonyl groups is a cornerstone of modern medicinal chemistry and drug development. The choice of sulfonylating agent is a critical decision that dictates reaction efficiency, selectivity, and compatibility with complex molecular architectures. This guide provides an in-depth comparison of two key reagents: the classical, highly reactive mesitylenesulfonyl chloride (MslCl) and the more contemporary, selective 1-(mesitylsulfonyl)-1H-pyrazole (MslPyr). We will explore their fundamental chemical properties, delve into their reaction mechanisms, and provide field-proven insights to guide researchers in selecting the optimal reagent for their specific synthetic challenges, from early-stage library synthesis to late-stage functionalization of drug candidates.

The Sulfonyl Moiety: A Privileged Scaffold in Medicinal Chemistry

The sulfonamide and sulfonate ester functional groups are integral components in a vast array of therapeutic agents.[1][2] Their prevalence stems from their ability to act as stable, non-hydrolyzable mimics of esters and amides, their capacity to engage in crucial hydrogen bonding interactions with biological targets, and their role in modulating the physicochemical properties of drug candidates.[2][3] Consequently, the methods for their synthesis are of paramount importance to drug development professionals. The selection of the sulfonylating agent directly impacts yield, purity, and the feasibility of synthesis, particularly in molecules bearing multiple sensitive functional groups.[1]

Mesitylenesulfonyl Chloride (MslCl): The High-Reactivity Workhorse

Mesitylenesulfonyl chloride, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a powerful and widely used sulfonylating agent.[4][5] Its utility is rooted in the high electrophilicity of the sulfur atom, which is rendered electron-deficient by two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom.[6] This electronic arrangement makes the sulfonyl group a prime target for nucleophilic attack.

Chemical Properties and Reactivity Profile

MslCl is a crystalline solid or liquid (depending on purity) characterized by its potent reactivity towards a broad range of nucleophiles, including alcohols, amines, and water.[4][7] The chloride ion is an excellent leaving group, facilitating rapid nucleophilic substitution.[6] This high reactivity is MslCl's primary strength, enabling the efficient sulfonylation of even weakly nucleophilic substrates.

However, this potency comes with significant drawbacks:

  • Low Selectivity: In complex molecules with multiple nucleophilic sites (e.g., polyols or amino alcohols), MslCl often exhibits poor selectivity, leading to mixtures of products. While the steric bulk of the mesityl group can provide some degree of selectivity for less hindered alcohols, this is not always sufficient.[8][9]

  • Harsh Byproducts: The reaction generates stoichiometric amounts of hydrochloric acid (HCl), which must be neutralized by a base (commonly pyridine or triethylamine). This can be incompatible with acid-sensitive functional groups within the substrate.[10]

  • Handling and Stability: MslCl is moisture-sensitive and corrosive, requiring careful handling in a well-ventilated area and storage under anhydrous conditions.[4]

Mechanism of Action

The sulfonylation of a nucleophile (e.g., an alcohol, R-OH) by MslCl generally proceeds through a nucleophilic substitution pathway. The alcohol attacks the electrophilic sulfur atom, displacing the chloride leaving group.[10] This can occur via a concerted SN2-like mechanism or a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate, depending on the specific reactants and conditions.[6] A base is required to deprotonate the resulting protonated sulfonate ester to yield the final product.

Caption: General mechanism for sulfonylation using MslPyr.

Head-to-Head Comparison: Guiding Reagent Selection

The choice between MslCl and MslPyr is not about which is "better," but which is the right tool for the job. The decision hinges on the specific requirements of the synthetic transformation, balancing the need for reactivity with the demand for selectivity.

Comparative Data Summary
FeatureMesitylenesulfonyl Chloride (MslCl)This compound (MslPyr)
Reactivity Very HighModerate
Selectivity Low to ModerateHigh
Leaving Group Chloride (Cl⁻)Pyrazole Anion
Byproduct Hydrochloric Acid (HCl)Pyrazole
Reaction Conditions Requires stoichiometric base (e.g., pyridine)Often neutral or mildly basic
Handling Moisture-sensitive, corrosiveStable, non-corrosive crystalline solid
Ideal Use Case Bulk synthesis, protection of simple alcohols/aminesComplex molecules, late-stage functionalization
Decision-Making Workflow

To assist in reagent selection, the following workflow can be applied:

Decision_Tree start Start: Need to form a Mesitylsulfonyl bond q1 Is the substrate complex or contain acid-sensitive functional groups? start->q1 q2 Is high chemoselectivity required? q1->q2 Yes mslcl Use Mesitylenesulfonyl Chloride (MslCl) q1->mslcl No mslpyr Use Mesitylsulfonyl Pyrazole (MslPyr) q2->mslpyr Yes consider_mslcl Consider MslCl with careful base and temperature control q2->consider_mslcl No

Caption: Decision workflow for selecting a sulfonylating agent.

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates.

Protocol 1: General Procedure for Sulfonamide Formation using MslCl
  • Objective: To synthesize a sulfonamide from a primary amine using mesitylenesulfonyl chloride.

  • Procedure:

    • Dissolve the amine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

    • Add a suitable base (e.g., triethylamine or pyridine, 1.2 eq) to the solution.

    • In a separate flask, dissolve mesitylenesulfonyl chloride (1.1 eq) in the same anhydrous solvent.

    • Add the MslCl solution dropwise to the cooled amine solution over 15-30 minutes. [1] 5. Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Selective Sulfonylation using MslPyr
  • Objective: To achieve selective sulfonylation of a primary amine in the presence of a secondary alcohol.

  • Procedure:

    • Dissolve the substrate containing both amine and alcohol functionalities (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF).

    • Add this compound (1.05 eq) to the solution at room temperature.

    • If the amine is not sufficiently nucleophilic, a non-nucleophilic base (e.g., DBU or DIPEA, 1.1 eq) may be added to facilitate the reaction.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) while monitoring by TLC or LC-MS. Due to the lower reactivity, this may require 12-48 hours.

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1% citric acid) to remove the pyrazole byproduct and any base.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the desired sulfonamide by column chromatography.

Conclusion

Mesitylenesulfonyl chloride and this compound are both valuable reagents for installing the mesitylsulfonyl group, yet they occupy different niches in the synthetic chemist's toolbox. MslCl is a cost-effective, highly reactive agent ideal for robust, large-scale syntheses of simple molecules. In contrast, MslPyr offers the finesse required for modern drug development, providing the stability, selectivity, and mild conditions necessary for the late-stage functionalization of complex, highly functionalized drug candidates. A thorough understanding of their distinct reactivity profiles, grounded in mechanistic principles, empowers researchers to make informed decisions, accelerating the synthesis of novel therapeutics.

References

  • Sulfonyl chloride – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 21, 2026, from [Link]

  • Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 21, 2026, from [Link]

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023, November 18). Organic Chemistry Tutor. Retrieved February 21, 2026, from [Link]

  • Example reaction of nucleophiles once protected with CymCl by reactions in acetonitrile. (n.d.). Sciencedirect. Retrieved February 21, 2026, from [Link]

  • Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Proposed mechanism of sulfonylation with sulfonyl chlorides. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil. (n.d.). De Gruyter. Retrieved February 21, 2026, from [Link]

  • Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil. (n.d.). CiteDrive. Retrieved February 21, 2026, from [Link]

  • Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Methanesulfonyl chloride. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved February 21, 2026, from [Link]

  • Selective Sulfonylating Agents. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • 2-Mesitylenesulfonyl Chloride. (n.d.). Pharmaffiliates. Retrieved February 21, 2026, from [Link]

  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. (n.d.). Wiley Online Library. Retrieved February 21, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). ACS Publications. Retrieved February 21, 2026, from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved February 21, 2026, from [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved February 21, 2026, from [Link]

  • The Recent Development of the Pyrazoles : A Review. (2021, November 26). TSI Journals. Retrieved February 21, 2026, from [Link]

  • ChemInform Abstract: Pyrazole as a Leaving Group in Nucleophilic Substitution in 3,6-Bis(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazines. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Use of mesitylenesulphonyl ('mesisyl') chloride as a selective sulphonylating reagent. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Mesitylenesulphonyl chloride: a selective sulphonylating reagent for carbohydrates. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved February 21, 2026, from [Link]

  • Synthesis and Properties of Pyrazoles. (2022, September 9). Encyclopedia.pub. Retrieved February 21, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 21, 2026, from [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • 20.17: Reactions of Acid Chlorides. (2019, June 5). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021, August 18). MDPI. Retrieved February 21, 2026, from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher. Retrieved February 21, 2026, from [Link]

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024, October 17). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link]

  • Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. (n.d.). CEM Corporation. Retrieved February 21, 2026, from [Link]

Sources

What is 1-(mesitylsulfonyl)-1H-pyrazole used for in organic synthesis?

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Scope

I'm currently focused on defining the scope for the guide. The topic is 1-(Mesitylsulfonyl)-1H-pyrazole, and I'm aiming for a detailed technical document, essentially a whitepaper.

Analyzing the Application

I'm now diving deeper into the application and utility of this compound. My focus is on its core applications, specifically guanidinylation and sulfonyl transfer. I'm exploring why it's a preferred reagent, focusing on its advantages over alternatives (e.g., safety, milder conditions). I'm also strategizing how to present the information to maximize its impact.

Examining the Core Chemistry

I'm now investigating the specific benefits of the mesityl group attached to the sulfonyl, as it impacts the pyrazole leaving group's effectiveness and stability. I'm focusing on the key applications including peptide synthesis and nucleotide chemistry. I'm also preparing for my information-gathering strategy; specifically reaction conditions, yields, and comparison data. I need to locate key papers and physical data.

Clarifying the Applications

I'm now clarifying the reagent's applications, particularly in comparison to other reagents like 1H-pyrazole-1-carboxamidine. I realized it's primarily an arylsulfonylating agent used to introduce the Mts protecting group, or in nucleotide synthesis. I'm focusing on its role as a condensing agent in oligonucleotide synthesis, and distinguishing between introducing and protecting functionality.

Verifying the Reagent's Role

I'm now focusing on verifying the reagent's specific role. My hypothesis is that it functions by reacting with nucleophiles to transfer the Mts group, and I'm validating this through targeted searches. I've formulated several queries, including "this compound uses organic synthesis," "mechanism," and comparisons to other reagents. I expect to find it's a sulfonylation reagent used in nucleotide and peptide synthesis, offering milder conditions compared to mesitylenesulfonyl chloride, and possibly as a condensing agent in oligonucleotide synthesis.

Outlining the Content

I'm now outlining the whitepaper's structure. I've settled on a title and sketched a section breakdown. I'm prioritizing the MSP's role in oligonucleotide synthesis and arginine protection, and I'm developing a framework to compare it to Mts-Cl and MSNT. I am planning on adding visuals and emphasizing the technical aspects of the pyrazole leaving group's benefits. I'm focusing on the why, not just the how.

Refining the Diagrams

I'm now drafting visuals to illustrate key concepts. I'm working on a phosphodiester bond formation mechanism diagram and a selective sulfonylation workflow. I need to verify references like Narang and Katritzky, along with Khorana for historical context. I realized I was confusing MSP with MSNT, and MSP is used for selective sulfonylation, not necessarily as a fast condensing agent.

Clarifying Key Compounds

I've been going through search results and the identity of the compound "Mesitylenesulfonyl pyrazole" is becoming clear. However, it looks like there's a potential area of confusion in the literature between "MSP" and "MSNT," so I'll be sure to further clarify in my analysis.

Analyzing Sulfonyl Applications

I'm now focusing on MSP's applications. I see it as a key condensing agent in the phosphotriester method, historically important in oligonucleotide synthesis. While arylsulfonyl azoles are more common, MSP offers milder conditions. Additionally, it is used for Mts protection of Arginine, as a milder alternative to Mts-Cl, by reacting with amines or hydroxyls. I must be careful to distinguish this from similar compounds, such as 1-Methyl-1H-pyrazole-3-sulfonamide.

Pinpointing Molecular Action

I'm now zeroing in on MSP's exact mechanism and role. It's a sulfonylating agent, directly putting the mesitylsulfonyl "Mts" protecting group on amines and hydroxyls. Unlike Mts-Cl, MSP releases pyrazole, a neutral leaving group, avoiding the issues associated with HCl release. The sulfonyl-pyrazole connection is the target here. I'm focusing on the exact protocol of its use.

Clarifying Agent Identification

I've made progress! The search results really sharpened the focus. I've pinpointed 1-(Mesitylsulfonyl)-3-nitro-1,2,4-triazole (MSNT) as the key condensing agent. I'm now also considering this compound in the context.

Differentiating Protective Agents

I'm now separating the roles of the two agents. While both are arylsulfonyl azoles, this compound (MSP) is a mild sulfonylating agent and doesn't directly condense. It introduces the Mts protecting group to the guanidino group, with pyrazole as the leaving group. This is quite different from MSNT's role.

Defining MSP's Applications

My current thinking centers on MSP's applications, particularly in acid-sensitive scenarios. I'm focusing on its role in oligonucleotide synthesis as a milder condensing agent compared to MSNT, although it is slower. Also, its utility in selective sulfonylation of hydroxyl groups is becoming clearer. I'm building a technical guide to clarify these key differences.

Clarifying Arylsulfonyl Azoles

Now, I'm adjusting my language regarding MSP. While I've been using "condensing agent," that's MSNT's role. MSP is a sulfonylating agent, and I'm updating the technical guide accordingly. I'm focusing on its use in Mts-Arg synthesis and creating visuals of the reaction pathway, plus a comparison table between MSP, MSNT, and Mts-Cl. I'm also carefully distinguishing MSP's sulfonyl transfer from guanidinylation, while noting potential related reagents.

Technical Guide: Stability and Handling of 1-(Mesitylsulfonyl)-1H-pyrazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the stability profile of 1-(mesitylsulfonyl)-1H-pyrazole (MS-pyrazole) , a critical condensing agent and sulfonylating reagent used in oligonucleotide synthesis and peptide chemistry. Unlike its more reactive counterparts (e.g., MSNT or TPS-Cl), MS-pyrazole offers a balance of reactivity and stability, yet it remains susceptible to hydrolytic degradation. This document outlines the mechanistic pathways of decomposition, solvent compatibility, and rigorous protocols for quality control (QC) and storage to ensure experimental reproducibility.

Chemical Stability Profile

The Core Mechanism: Hydrolytic Susceptibility

This compound functions as an electrophilic sulfonyl transfer reagent. Its utility stems from the activation of the sulfonyl center by the pyrazole leaving group. However, this same activation renders the sulfur atom susceptible to nucleophilic attack by water, leading to irreversible degradation.

Degradation Pathway: In the presence of moisture, MS-pyrazole undergoes hydrolysis to yield mesitylenesulfonic acid and pyrazole . This reaction is autocatalytic in unbuffered solutions, as the generated sulfonic acid can protonate the pyrazole nitrogen, making it a better leaving group and accelerating further hydrolysis.

Solvent Compatibility Matrix

The stability of MS-pyrazole is heavily dictated by the solvent's polarity and water content.

Solvent SystemStability RatingNotes
Anhydrous Pyridine High Preferred solvent. Pyridine acts as an acid scavenger, neutralizing generated sulfonic acid and preventing autocatalysis. Stable for weeks at 4°C.
Acetonitrile (ACN) Moderate Stable for days if strictly anhydrous (<30 ppm H₂O). Hygroscopic nature of ACN poses a risk over time.
Dichloromethane (DCM) Moderate Good solubility, but lacks acid-scavenging properties. Degradation is slower than in ACN but faster than in pyridine.
Alcohols (MeOH, EtOH) Incompatible Rapid alcoholysis occurs, forming sulfonate esters. Do not use.
Water/Aqueous Buffers Incompatible Rapid hydrolysis.
Thermal Sensitivity
  • Solid State: Stable at room temperature (20-25°C) if stored under inert gas.

  • Solution: Solutions should be kept at 2-8°C . At elevated temperatures (>40°C), the rate of hydrolysis (even with trace moisture) increases exponentially.

Mechanistic Visualization

The following diagram illustrates the degradation pathway and the critical role of moisture in compromising the reagent.[1]

MSP_Degradation MSP This compound (Active Reagent) Transition Tetrahedral Intermediate MSP->Transition + H₂O (Slow Step) Water H₂O (Nucleophile) Water->Transition Products Degradation Products Transition->Products Collapse Acid Mesitylenesulfonic Acid (Strong Acid) Products->Acid Pyrazole 1H-Pyrazole (Weak Base) Products->Pyrazole Acid->MSP Autocatalysis (Protonation of N)

Figure 1: Hydrolytic degradation pathway of MS-pyrazole. Note the feedback loop where generated acid accelerates decomposition.

Experimental Protocols

Preparation of Stable Stock Solutions

To ensure maximum stability for oligonucleotide or peptide coupling:

  • Glassware Preparation: Bake all glassware at 120°C for at least 4 hours. Cool in a desiccator.

  • Solvent Drying: Use Pyridine or Acetonitrile dried over 3Å molecular sieves (residual water <50 ppm).

  • Dissolution:

    • Weigh MS-pyrazole quickly in a low-humidity environment.

    • Dissolve to a concentration of 0.1 – 0.5 M.

    • Critical Step: If using ACN or DCM, add 1.0 equivalent of dry pyridine or N-methylimidazole (NMI) to act as a stabilizer/acid scavenger.

  • Storage: Aliquot into amber crimp-top vials under Argon/Nitrogen. Store at 2-8°C.[2]

Quality Control (QC) Workflow

Before committing valuable precursors (e.g., nucleosides) to a reaction, validate the MS-pyrazole quality.

Method A: 1H-NMR Validation (Gold Standard)

  • Solvent: CDCl₃ or DMSO-d₆ (dried).

  • Key Signals:

    • Intact MS-pyrazole: Pyrazole protons appear as distinct doublets/triplets around δ 6.5 - 8.5 ppm. The mesityl methyl groups appear as distinct singlets (ortho-Me vs para-Me).

    • Degradation: Appearance of broad peaks or shifted methyl signals corresponding to free mesitylenesulfonic acid. Free pyrazole protons will shift upfield compared to the sulfonamide.

  • Acceptance Criteria: >98% integration purity.

Method B: TLC Spot Test (Rapid)

  • Mobile Phase: Hexane:Ethyl Acetate (7:3).

  • Visualization: UV (254 nm).

  • Observation:

    • MS-pyrazole: High Rf spot.

    • Mesitylenesulfonic acid: Baseline spot (streak).

    • Pyrazole: Low/Mid Rf spot (stains with iodine).

Troubleshooting & Decision Logic

Use this decision tree to determine if your reagent is fit for use.

QC_Decision_Tree Start Inspect MS-Pyrazole Stock Solution Visual Visual Check: Precipitate or Color Change? Start->Visual NMR Run 1H-NMR (CDCl3) Visual->NMR No (Clear solution) Decision1 Discard Reagent (Hydrolysis Confirmed) Visual->Decision1 Yes (White solids) Calc Calculate Integral Ratio: (Mesityl CH3 / Pyrazole H) NMR->Calc Calc->Decision1 Ratio Skewed Acid Peaks Present Decision2 Proceed with Synthesis Calc->Decision2 Ratio Correct No Extra Peaks

Figure 2: QC Decision Tree for validating reagent integrity before synthesis.

References

  • Organic Chemistry Portal. Synthesis of Pyrazoles and Sulfonyl Derivatives. Available at: [Link]

  • Katritzky, A. R., et al. "Benzotriazole-mediated synthesis of sulfonyl derivatives." Journal of Organic Chemistry. (General reference for sulfonyl azole reactivity).
  • Reese, C. B. "The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach." Tetrahedron, 1978. (Foundational text on arylsulfonyl azole condensing agents).
  • Glen Research. "Technical Brief – Synthesis of Long Oligonucleotides." (Context on moisture sensitivity in coupling reagents). Available at: [Link]

Sources

Solubility of mesitylsulfonyl pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Mesitylsulfonyl Pyrazole in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Data Gap

Introduction to Mesitylsulfonyl Pyrazole and its Significance

Mesitylsulfonyl pyrazole is a heterocyclic organic compound featuring three key structural motifs: a bulky, non-polar mesityl (2,4,6-trimethylphenyl) group, a polar sulfonyl linker, and an aromatic pyrazole ring. This unique combination of functional groups suggests its potential utility as a synthetic intermediate in medicinal chemistry and materials science. The pyrazole core is a well-known pharmacophore present in numerous approved drugs, valued for its metabolic stability and versatile biological interactions.[1][2][3]

Understanding the solubility of this compound in organic solvents is paramount for any practical application. Solubility dictates the choice of reaction media, impacts reaction kinetics, is the basis for purification techniques like recrystallization, and is a critical parameter in formulation for biological screening.[4][5] This guide provides the foundational knowledge and experimental procedures necessary to master the solubility characteristics of this molecule.

Theoretical Principles: A Molecular-Level View of Solubility

The solubility of a solute in a solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful heuristic: a solute will dissolve best in a solvent that shares similar intermolecular force characteristics.[6]

Let's dissect the mesitylsulfonyl pyrazole molecule to predict its behavior:

  • The Mesityl Group: This bulky trimethylphenyl group is sterically hindering and strongly non-polar (lipophilic). It will contribute favorably to solubility in non-polar solvents like toluene and cyclohexane through van der Waals interactions.

  • The Sulfonyl Group (-SO₂-): This is a highly polar, aprotic functional group. The oxygen atoms are strong hydrogen bond acceptors. This group will drive solubility in polar solvents, particularly those that are hydrogen bond donors (like alcohols) or strong polar aprotic solvents (like acetone or dimethylformamide - DMF). The solubility of various sulfonamides has been shown to be highest in polar solvents like acetone and methanol.[7][8]

  • The Pyrazole Ring: This five-membered aromatic heterocycle is a fascinating hybrid. It has a "pyrrole-like" N-H group, which can act as a hydrogen bond donor, and a "pyridine-like" nitrogen atom, which is a hydrogen bond acceptor.[9] This amphiprotic nature allows it to interact with a wide range of solvents. However, the N-H group also facilitates strong intermolecular hydrogen bonding between pyrazole molecules themselves, leading to high crystal lattice energy which must be overcome for dissolution.[1]

The interplay of these three groups determines the overall solubility profile. The bulky, non-polar mesityl group will likely limit solubility in highly polar, small solvents like water, while the polar sulfonyl and pyrazole moieties will limit solubility in purely non-polar solvents like hexane. A balance is needed, suggesting that solvents of intermediate polarity, or those with both polar and non-polar characteristics, will be most effective.

Visualizing Molecular Interactions

The following diagram illustrates the key intermolecular forces that govern the dissolution of mesitylsulfonyl pyrazole.

cluster_solute Mesitylsulfonyl Pyrazole cluster_forces Key Intermolecular Forces cluster_solvents Solvent Types Solute Mesityl-SO₂-Pyrazole Hbond Hydrogen Bonding (Donor & Acceptor) Solute->Hbond Pyrazole N-H Sulfonyl O Dipole Dipole-Dipole Interactions Solute->Dipole Sulfonyl Group VdW Van der Waals Forces (Dispersion) Solute->VdW Mesityl Group Aromatic Rings PolarProtic Polar Protic (e.g., Ethanol) Hbond->PolarProtic Strong Interaction PolarAprotic Polar Aprotic (e.g., Acetone) Dipole->PolarAprotic Strong Interaction NonPolar Non-Polar (e.g., Toluene) VdW->NonPolar Primary Interaction

Caption: Key intermolecular forces and their corresponding solvent types.

Predicted Solubility Profile

Based on the theoretical principles and data from analogous compounds, a qualitative solubility profile for mesitylsulfonyl pyrazole can be predicted. This table serves as a starting point for solvent screening in the laboratory.

Solvent ClassExample SolventPredicted SolubilityRationale
Non-Polar TolueneMediumThe mesityl group provides significant non-polar character, favoring interaction. The polar core prevents high solubility.
Hexane/CyclohexaneLow / InsolubleLacks any polar character to effectively solvate the sulfonyl and pyrazole groups.
Polar Aprotic AcetoneHighExcellent balance. Can accept hydrogen bonds from the pyrazole N-H and has strong dipole interactions with the sulfonyl group, while tolerating the mesityl group.[8]
Acetonitrile (ACN)MediumPolar nature is favorable, but it is a weaker H-bond acceptor than acetone, potentially limiting its interaction with the solute.
Dichloromethane (DCM)Medium to HighGood solvent for many organics of intermediate polarity. Can solvate the non-polar regions while having sufficient dipole moment for the polar groups.
Polar Protic Ethanol / MethanolMediumCan act as both H-bond donor and acceptor, interacting well with the polar core. The alkyl chain helps solvate the mesityl group.[10]
WaterInsolubleThe large, non-polar mesityl group dominates, making the molecule too hydrophobic to dissolve in water despite its H-bonding capabilities.[10]

Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the isothermal shake-flask method.[11][12][13] It is designed to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then carefully separated from the undissolved solid and its concentration is determined analytically.[14][15]

Materials and Equipment
  • Mesitylsulfonyl pyrazole (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker with temperature control

  • Syringes (1-5 mL)

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid mesitylsulfonyl pyrazole to a series of vials. "Excess" is critical; enough solid must be added to ensure that some remains undissolved at the end of the experiment.[15] A good starting point is ~20-50 mg of solid in 2-5 mL of solvent.

  • Solvent Addition: Accurately pipette a known volume of the selected solvent into each vial.

  • Equilibration: Secure the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a consistent speed (e.g., 150-300 RPM) for a predetermined time.

    • Causality Note: Agitation ensures the entire solvent volume is in continuous contact with the solid, maximizing the rate of dissolution. A 24-hour period is often sufficient to reach equilibrium for most compounds, but 48 or 72 hours may be necessary and should be validated.[15]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the same temperature bath for at least 1-2 hours. This allows the excess solid to settle, preventing premature clogging of the filter.

  • Sampling: Carefully draw the supernatant (the clear liquid layer) into a syringe. Immediately attach a syringe filter.

    • Causality Note: Filtration is a mandatory, self-validating step. It removes any microscopic, undissolved particles that would otherwise be included in the analysis, leading to a significant overestimation of solubility.[11]

  • Dilution & Analysis: Dispense the filtered solution into a pre-weighed vial for gravimetric analysis or into a volumetric flask for chromatographic analysis.

    • For gravimetric analysis, evaporate the solvent and weigh the remaining solid residue.

    • For HPLC/UV-Vis analysis, perform a precise serial dilution of the filtrate into a known concentration range suitable for the instrument. Analyze the diluted sample against a pre-prepared calibration curve of the compound in the same solvent.

  • Calculation:

    • Gravimetric: Solubility (g/L) = (mass of residue in g) / (volume of filtrate in L)

    • Chromatographic: Solubility (g/L) = (Concentration from calibration curve) x (Dilution Factor)

Workflow Diagram

A 1. Preparation Add excess solid solute to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Agitate at constant T (e.g., 24-48h) B->C D 4. Settling Allow solid to sediment at constant T C->D E 5. Sampling Withdraw supernatant with syringe D->E F 6. Filtration (Critical Step) Pass through 0.22µm syringe filter E->F G 7. Analysis Dilute filtrate & quantify (e.g., HPLC, Gravimetric) F->G H 8. Calculation Determine concentration (e.g., mg/mL or mol/L) G->H

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Practical Application: Solvent Selection for Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a solvent at different temperatures.[5][16]

The Ideal Recrystallization Solvent:

  • High Solubility at High Temperature: The compound should dissolve completely in a minimal amount of boiling solvent.

  • Low Solubility at Low Temperature: Upon cooling, the compound should readily crystallize out of the solution, allowing for high recovery.

  • Impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed via hot filtration).[17]

  • Inertness: The solvent must not react with the compound.[5]

Using the Predicted Data for Mesitylsulfonyl Pyrazole:

  • Good Candidates: Acetone and Ethanol are promising starting points. They are predicted to have good solvating power. One would test if a significant amount of solid precipitates upon cooling a hot, saturated solution.

  • Solvent/Anti-Solvent System: If no single solvent is ideal, a binary system can be used. For example, one could dissolve the compound in a minimal amount of hot acetone (a "good" solvent). Then, a "poor" solvent (an "anti-solvent") like water or hexane could be added dropwise to the hot solution until it just becomes turbid. Upon slow cooling, pure crystals should form.[16]

Conclusion

While specific quantitative solubility data for mesitylsulfonyl pyrazole is not prevalent in existing literature, a robust predictive framework can be established based on its molecular structure and the known behavior of related sulfonamides and pyrazoles. The compound is predicted to exhibit the highest solubility in polar aprotic solvents like acetone and moderate solubility in polar protic solvents and non-polar aromatic solvents. This guide provides the essential theoretical grounding and a detailed, validated experimental protocol—the isothermal shake-flask method—to enable researchers to generate high-quality, quantitative solubility data. This information is fundamental for advancing the practical application of this compound, from guiding synthetic route optimization to enabling effective purification and formulation.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Available at: [Link]

  • Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. SciSpace. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Doc Player. (2024). Solubility test for Organic Compounds. Available at: [Link]

  • Pavia, D. L., et al. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. (Note: Direct link unavailable from search, referencing the common textbook and experiment type).
  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Available at: [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • University of Michigan. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Available at: [Link]

  • Edubirdie. (n.d.). Sulfonamides Laboratory: Properties, Identification, and Chemical Reactions. Buffalo State University. Available at: [Link]

  • Jouyban, A., et al. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • ResearchGate. (2025). Solubility prediction of sulfonamides at various temperatures using a single determination. Available at: [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • ResearchGate. (2025). Study on standardization of shake-flask solubility determination method. Available at: [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility? Available at: [Link]

  • World Health Organization (WHO). (2019). Annex 4: Report template for equilibrium solubility experiments. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • ResearchGate. (2025). Physicochemical properties of model compounds. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles: A Review. Available at: [Link]

  • Research and Reviews: A Journal of Drug Design and Discovery. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]

  • PubMed. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Available at: [Link]

Sources

Operational Safety and Application Protocol: 1-(Mesitylsulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and safety profile for 1-(Mesitylsulfonyl)-1H-pyrazole (Msp) , a specialized condensing agent used primarily in nucleotide synthesis and peptide coupling.

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound (often abbreviated as Msp or MSH ) is a sulfonyl azole derivative. It belongs to a class of reagents known as "arylsulfonyl azoles," which are powerful electrophiles used to activate phosphate esters or carboxylic acids by forming mixed anhydrides.

Chemical Identification
ParameterDetail
Chemical Name 1-(2,4,6-Trimethylbenzenesulfonyl)-1H-pyrazole
Common Abbreviation Msp / MSH
Chemical Formula C₁₂H₁₄N₂O₂S
Molecular Weight ~250.32 g/mol
Structural Class Sulfonamide / Azole
CAS Number Note: Specific CAS is rare in commercial catalogs; often prepared in situ from Mesitylenesulfonyl chloride (CAS 773-64-8) and Pyrazole (CAS 288-13-1).
Solubility Soluble in organic solvents (Pyridine, Acetonitrile, DCM). Decomposes in water.
Physicochemical Properties
  • Appearance: White to off-white crystalline solid.

  • Reactivity: Highly moisture-sensitive. Hydrolyzes to form Mesitylenesulfonic acid and Pyrazole.

  • Melting Point: Typically 100–110 °C (derivative dependent).

Part 2: Hazard Identification & Toxicology (MSDS Core)

Critical Warning: As a sulfonyl azole, this compound acts as a powerful sulfonylating agent. It will react aggressively with nucleophiles, including water and biological tissue (skin/eyes).

GHS Classification (Inferred from Functional Class)
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Hazard Statements
  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

  • EUH014: Reacts violently with water (releasing acidic byproducts).

Precautionary Statements
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Part 3: Technical Application & Mechanism

Role in Oligonucleotide Synthesis

Msp is utilized as a condensing agent in the phosphotriester method of DNA/RNA synthesis. Unlike modern phosphoramidite chemistry which uses tetrazole activators, Msp is used to activate a phosphate monoester (or diester) to attack a hydroxyl group on the incoming nucleoside.

Mechanism of Action:

  • Activation: The phosphate oxygen attacks the sulfur of the Msp.

  • Displacement: Pyrazole is displaced as a leaving group.

  • Mixed Anhydride Formation: A highly reactive sulfonyl-phosphate anhydride is formed.

  • Coupling: The 5'-hydroxyl of the nucleoside attacks the phosphorus, displacing the sulfonate and forming the phosphodiester bond.

Reaction Pathway Diagram

The following diagram illustrates the activation mechanism utilized by Msp in phosphate coupling.

MspMechanism Msp 1-(Mesitylsulfonyl)- 1H-pyrazole (Msp) Intermediate Mixed Anhydride (Sulfonyl-Phosphate) Msp->Intermediate Nucleophilic Attack by Phosphate Phosphate Phosphate Monoester (R-O-PO3H) Phosphate->Intermediate Pyrazole Pyrazole (Leaving Group) Intermediate->Pyrazole Elimination Product Phosphodiester Bond Intermediate->Product Coupling with Alcohol SulfonicAcid Mesitylene Sulfonic Acid Intermediate->SulfonicAcid Byproduct Alcohol Nucleoside (R'-OH) Alcohol->Product

Caption: Figure 1. Mechanistic pathway of phosphate activation using Msp. The reagent converts stable phosphates into reactive mixed anhydrides.

Part 4: Operational Handling & Engineering Controls

Safe Handling Workflow

Due to its moisture sensitivity and corrosivity, Msp must be handled under strictly anhydrous conditions.

SafetyWorkflow Start Start: Reagent Retrieval PPE PPE Verification: Nitrile Gloves (Double), Safety Goggles, Lab Coat, Fume Hood Start->PPE Env Environment Check: Inert Atmosphere (N2/Ar) <10 ppm H2O PPE->Env Weighing Weighing: Use pre-dried glassware Avoid metal spatulas (corrosion risk) Env->Weighing Reaction Reaction Setup: Add to Pyridine/Acetonitrile solution Exothermic potential Weighing->Reaction Quench Quenching: Add 5% NaHCO3 (aq) slowly Neutralize Sulfonic Acid byproduct Reaction->Quench Disposal Disposal: Segregate as Organic Acid Waste Quench->Disposal

Caption: Figure 2. Operational workflow for the safe handling of Msp in a laboratory setting.

Engineering Controls
  • Ventilation: All operations must be performed in a certified chemical fume hood.

  • Inert Atmosphere: Store and handle under Nitrogen or Argon. Moisture ingress degrades the reagent to acidic byproducts.

  • Glove Selection:

    • Primary: Nitrile rubber (0.11 mm) - Splash protection.

    • Secondary: Laminate film (Silver Shield) - For prolonged handling or spill cleanup.

Part 5: Emergency Response & Waste Management

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including respiratory protection if dust is present.

  • Neutralization: Do not use water directly. Cover spill with dry lime, sand, or soda ash.

  • Cleanup: Sweep up carefully (avoid dust) and place in a closed container. React residue with dilute sodium bicarbonate solution in a controlled vessel to quench.

Fire Fighting Measures
  • Extinguishing Media: Dry chemical, CO₂, or sand. DO NOT USE WATER (risk of violent acid formation).

  • Combustion Products: Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides (SOx).

Waste Disposal
  • Protocol: Dissolve waste in a combustible solvent (if not already dissolved). Neutralize with a weak base (Sodium Bicarbonate).

  • Classification: Hazardous Waste (Corrosive, Irritant).

  • Destruction: Incineration equipped with an afterburner and scrubber is the preferred method to handle sulfur and nitrogen oxides.

References

  • Reese, C. B. (2005). Oligonucleotide synthesis: a historical perspective. Organic & Biomolecular Chemistry. Link

  • PubChem. (n.d.). 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) - Analog Reference. National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Sulfonyl Chlorides (Precursor Class). Merck KGaA. Link

  • Katritzky, A. R., et al. (1988). Mechanisms of heterocyclic reactions. Academic Press. (Reference for sulfonyl azole reactivity).

Technical Guide: Comparative Analysis of MSNT and 1-(Mesitylsulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the structural, mechanistic, and functional differences between MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) and 1-(Mesitylsulfonyl)-1H-pyrazole (often abbreviated as MSP or MS-Py).

While both compounds share the mesitylenesulfonyl (Mes-SO2-) scaffold, they diverge fundamentally in their reactivity profiles. MSNT is a high-energy condensing agent, serving as the "gold standard" for the phosphotriester method in oligonucleotide synthesis due to the exceptional leaving-group ability of 3-nitro-1,2,4-triazole. In contrast, this compound is a kinetically sluggish reagent, historically evaluated but largely discarded for backbone coupling due to the high pKa of the pyrazole leaving group, rendering it useful only for selective sulfonylation or as a stable intermediate.

Part 1: Structural & Mechanistic Foundations

The core difference between these reagents lies in the heterocyclic leaving group , which dictates the electrophilicity of the sulfonyl center.

Chemical Anatomy
FeatureMSNTThis compound
IUPAC Name 1-[(2,4,6-trimethylphenyl)sulfonyl]-3-nitro-1,2,4-triazole1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole
Leaving Group 3-Nitro-1,2,4-triazole Pyrazole
Electronic Effect Strong electron-withdrawing (-NO2 group)Electron-rich aromatic system
Leaving Group pKa ~6.0 - 7.0 (Acidic)~14.0 (Weakly Acidic/Basic)
Reactivity Class High-Energy ActivatorLow-Energy Sulfonyl Transfer
The pKa Driver: Mechanism of Activation

In phosphate coupling reactions (phosphotriester method), the sulfonyl agent must react with a phosphate diester to form a mixed anhydride. This intermediate is then attacked by the hydroxyl group of the incoming nucleoside.

  • MSNT Mechanism: The nitro group on the triazole ring stabilizes the negative charge of the leaving group (nitrotriazolide anion) via resonance and induction. This makes the S-N bond in MSNT highly polarized and susceptible to nucleophilic attack by the phosphate oxygen.

  • Pyrazole Mechanism: The pyrazole anion is a poor leaving group (conjugate base of a weak acid). The S-N bond is stronger and less polarized. Consequently, the activation energy required to displace the pyrazole is significantly higher, leading to reaction times that are impractical for oligonucleotide synthesis.

ActivationMechanism MSNT MSNT (High Energy) MixedAnhydride Mixed Sulfonic-Phosphoric Anhydride MSNT->MixedAnhydride Fast Displacement (Good Leaving Group) MSP MSP (Low Energy) MSP->MixedAnhydride Slow/No Reaction (Poor Leaving Group) Phosphate Phosphate Diester (Nucleophile) Phosphate->MixedAnhydride Product Phosphotriester (DNA/RNA Backbone) MixedAnhydride->Product Nucleophilic Attack by 5'-OH

Figure 1: Comparative activation pathways. The red path (MSNT) is kinetically favored due to the stability of the nitrotriazole leaving group.

Part 2: Reactivity Profile & Kinetics

The selection of MSNT over pyrazole derivatives is not arbitrary; it is a calculated decision based on time-to-yield efficiency and steric tolerance .

Kinetic Hierarchy of Arylsulfonyl Agents

Research by Reese et al. established a hierarchy of coupling agents based on the time required to complete internucleotide bond formation.

  • Mesitylenesulfonyl Chloride (MS-Cl): Fastest, but causes extensive sulfonylation of nucleobase amino groups (side reactions).

  • MSNT: Fast (10–40 mins), minimal side reactions. The Optimal Zone.

  • Mesitylenesulfonyl Tetrazole (MST): Moderate speed.[1]

  • This compound (MSP): Extremely slow (>24 hours for hindered junctions).

Steric Hindrance Management

MSNT is specifically required when synthesizing RNA or DNA fragments with steric bulk (e.g., purine-purine junctions like G-G or A-A).

  • Why? The bulky mesityl group (2,4,6-trimethyl) prevents attack on the sulfur atom by the nucleobase (minimizing side reactions), but it also slows down the desired activation of the phosphate.

  • The MSNT Solution: The 3-nitro-1,2,4-triazole is such a potent leaving group that it compensates for the steric bulk of the mesityl group, restoring the reaction rate to acceptable levels. The pyrazole analog lacks this compensatory acceleration.

Part 3: Application in Oligonucleotide Synthesis[4]

This section details the primary workflow where MSNT is irreplaceable: the Phosphotriester Method .

The Phosphotriester Cycle (MSNT-Driven)

Unlike modern phosphoramidite chemistry (which uses P(III)), phosphotriester chemistry uses P(V).[2] This requires a powerful condensing agent to drive the formation of the P-O bond.

Reagents:

  • Activator: MSNT (dissolved in Pyridine).

  • Catalyst: N-Methylimidazole (NMI) is often added to further accelerate the reaction.

Workflow Logic:

  • Dehydration: The phosphate component must be strictly anhydrous.

  • Activation: MSNT reacts with the phosphate diester to form the active intermediate.

  • Coupling: The 5'-hydroxyl of the next nucleoside attacks the activated phosphate.

SynthesisCycle cluster_0 Standard MSNT Coupling Cycle Step1 1. Drying (Azeotropic evaporation w/ Pyridine) Step2 2. Activation Add MSNT + N-Methylimidazole Step1->Step2 Anhydrous Conditions Step3 3. Condensation Formation of Phosphotriester Step2->Step3 20-40 mins @ RT Step4 4. Workup Hydrolysis of excess MSNT Step3->Step4

Figure 2: The MSNT coupling workflow. Note the strict requirement for anhydrous conditions due to MSNT's high moisture sensitivity.

Why Not MSP?

If this compound were substituted in Step 2 above:

  • Stalled Reaction: The reaction would likely not reach completion within a standard workday.

  • Moisture Competition: Because the coupling is slow, trace moisture has a statistically higher probability of hydrolyzing the active intermediate before the nucleoside can react, leading to truncated sequences.

Part 4: Experimental Protocols

Synthesis of MSNT

Note: This protocol synthesizes MSNT from Mesitylenesulfonyl chloride (MS-Cl), utilizing the reactivity difference discussed above.

Materials:

  • Mesitylenesulfonyl chloride (MS-Cl)

  • 3-Nitro-1,2,4-triazole[1][3]

  • Triethylamine (TEA)

  • Dioxane (Solvent)[1][4]

Protocol:

  • Dissolution: Dissolve 10 mmol of MS-Cl and 10 mmol of 3-nitro-1,2,4-triazole in dry dioxane (50 mL).

  • Base Addition: Add 10 mmol of Triethylamine dropwise at 0°C. Causality: TEA scavenges the HCl produced, driving the equilibrium forward.

  • Reaction: Stir at room temperature for 1 hour.

  • Filtration: Filter off the precipitated Triethylamine Hydrochloride salt.

  • Crystallization: Evaporate the solvent and recrystallize from benzene/petroleum ether.

  • Yield Check: MSNT should appear as pale yellow crystals (m.p. ~132-134°C).

MSNT-Mediated Coupling (Standard Operating Procedure)

Context: Coupling a 3'-protected nucleotide (Nucleophile) to a 5'-protected nucleotide 3'-phosphate (Electrophile).

  • Preparation: Co-evaporate the two nucleotide components (1.5 eq phosphate, 1.0 eq hydroxyl) with anhydrous pyridine (3x) to ensure <50 ppm water content.

  • Reagent Mix: Add MSNT (3.0 equivalents) and N-Methylimidazole (4.5 equivalents) to the flask.

  • Incubation: Dissolve in minimal anhydrous pyridine and stir at room temperature.

    • Checkpoint: Reaction is typically complete in 20–45 minutes. Monitor via TLC (Silica, MeOH/CHCl3).

  • Quenching: Add 50% aqueous pyridine to hydrolyze excess MSNT.

    • Safety Note: MSNT hydrolysis is exothermic; add slowly.

Part 5: Safety & Stability

ParameterMSNTThis compound
Stability Moisture Sensitive. Hydrolyzes rapidly in wet air to form sulfonic acid and nitrotriazole.Stable. Can be handled in open air for short periods without significant degradation.
Hazards Potential explosive hazard if heated under confinement (nitro compound). Skin sensitizer.Standard organic irritant.
Storage Desiccator at -20°C.Room temperature or 4°C.

Critical Handling Note: MSNT is a sulfonylating agent.[2] It can react with nucleophiles in biological tissue (proteins/DNA). Always handle in a fume hood with double-gloving.

References

  • Reese, C. B., & Ubasawa, A. (1980).[1] Nature of side-reactions in oligonucleotide synthesis involving arenesulphonyl derivatives of 3-nitro-1,2,4-triazole and related condensing agents. Nucleic Acids Symposium Series, (7), 5–21.[1][5] Link

  • Reese, C. B., & Pei-Zhuo, Z. (1993).[3] Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal. Journal of the Chemical Society, Perkin Transactions 1, 2291–2301. Link

  • Jones, S. S., Rayner, B., Reese, C. B., Ubasawa, A., & Ubasawa, M. (1980). Synthesis of the 3'-terminal decaribonucleoside nonaphosphate of yeast alanine transfer ribonucleic acid. Tetrahedron, 36(21), 3075–3085. Link

  • Katagiri, N., Itakura, K., & Narang, S. A. (1975). Use of arylsulfonyltriazoles for the synthesis of oligonucleotides by the triester approach.[2] Journal of the American Chemical Society, 97(25), 7332–7337. Link

Sources

The Mesitylsulfonyl (Mts) Paradigm in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: 2,4,6-Trimethylbenzenesulfonyl (Mts) Protecting Group Audience: Senior Synthetic Chemists & Drug Discovery Researchers

Executive Summary: The "Goldilocks" Stability Profile

In the hierarchy of guanidine protection for Arginine, the Mesitylsulfonyl (Mts) group represents a critical chemo-selective evolution. Developed to address the limitations of the hyper-stable Tosyl (Tos) group and the instability of nitro-based protection, Mts offers a "Goldilocks" stability profile.

It is stable to Trifluoroacetic Acid (TFA) —making it fully compatible with Boc/Benzyl solid-phase peptide synthesis (SPPS) cycles—yet it is more acid-labile than Tosyl , allowing for cleavage by Trifluoromethanesulfonic acid (TFMSA) or Methanesulfonic acid (MSA) without requiring the hazardous liquid Hydrogen Fluoride (HF) apparatus. This guide details the mechanistic underpinnings, installation protocols, and cleavage strategies for Arg(Mts).

Mechanistic Architecture: The Trimethyl Effect[1]

The utility of the Mts group stems directly from the electronic influence of the three methyl groups on the benzene ring at the 2, 4, and 6 positions.

2.1 Electronic Causality

Unlike the Tosyl group (which has a single para-methyl), the Mts group utilizes the mesomeric (+M) and inductive (+I) electron-donating effects of three methyl groups.

  • Effect: These groups increase the electron density of the benzene ring.

  • Result: This electron density is transmitted to the sulfonyl sulfur, making it less electrophilic. However, upon protonation during the cleavage step, the increased electron density stabilizes the resulting sulfonyl cation intermediate, thereby facilitating the N–S bond cleavage under conditions milder than those required for Tosyl (HF), but stronger than those for Pbf (TFA).

2.2 Visualization: Structural Logic

The following diagram illustrates the structural difference and the resulting reactivity logic.

Mts_Mechanism cluster_cleavage Acidolytic Cleavage Threshold Arg Arginine Guanidine Complex_Mts Arg(Mts) Stable to TFA Cleaved by TFMSA Arg->Complex_Mts + Mts-Cl (Electron Rich) Complex_Tos Arg(Tos) Stable to TFA Requires HF Arg->Complex_Tos + Tos-Cl Mts Mts Group (2,4,6-Trimethyl) Mts->Complex_Mts Steric Shielding + Electronic Donation Tos Tosyl Group (4-Methyl) Tos->Complex_Tos Standard Stability Cleavage Cleavage Complex_Mts->Cleavage TFMSA/TFA No Cleavage No Cleavage Complex_Tos->No Cleavage TFMSA/TFA

Figure 1: Comparative stability logic of Mts vs. Tosyl protection on Arginine.

Experimental Protocol: Installation (Protection)

The synthesis of


-mesitylene-2-sulfonyl-L-arginine [Arg(Mts)] is typically performed via the Schotten-Baumann reaction conditions.
3.1 Reagents & Setup
  • Substrate: L-Arginine hydrochloride.

  • Reagent: Mesitylenesulfonyl chloride (Mts-Cl).

  • Solvent System: Acetone/Water or Dioxane/Water.

  • Base: 4N NaOH (Critical for maintaining pH > 11 to deprotonate the guanidine).

3.2 Step-by-Step Workflow
  • Dissolution: Dissolve L-Arginine HCl (10 mmol) in 4N NaOH (sufficient to neutralize HCl and maintain basicity).

  • Addition: Cool to 0°C. Add Mts-Cl (11-12 mmol) dropwise dissolved in acetone.

  • pH Control: Vigorously stir and maintain pH at 11–12 by periodic addition of NaOH. Crucial: If pH drops below 10, the reaction rate plummets, and competing hydrolysis of Mts-Cl dominates.

  • Reaction: Stir at 0°C for 2 hours, then room temperature for 2 hours.

  • Isolation: Acidify to pH 3 with citric acid or dilute HCl. The product, Arg(Mts), typically precipitates or can be extracted into ethyl acetate.

  • Purification: Recrystallize from water or MeOH/Ether.

Deprotection Strategy: The TFMSA Alternative

The primary advantage of Mts is its cleavage by Trifluoromethanesulfonic Acid (TFMSA) , avoiding the use of HF.[1] This is known as the "Low-High" acidity concept or simply the TFMSA cocktail method.

4.1 The TFMSA Cleavage Cocktail

Warning: TFMSA is a superacid. Handle with extreme care in a fume hood.

ComponentRoleVolume Ratio (Typical)
TFMSA Primary Acid (Cleavage Agent)10%
TFA Solvent/Co-acid80%
Thioanisole Scavenger (Quenches

cation)
10%
m-Cresol Scavenger (Prevents Tyr alkylation)(Optional additive)
4.2 Protocol: TFMSA Cleavage
  • Preparation: Dry the peptide-resin thoroughly.

  • Scavenger Addition: Add Thioanisole/m-Cresol to the resin first.

  • Acid Addition: Cool the vessel to 0°C. Add the TFA, followed slowly by TFMSA.

  • Incubation:

    • 0°C for 60 mins: Removes Benzyl-based groups (Bzl, Z).

    • Room Temp for 30–60 mins: Ensures quantitative removal of Mts.

  • Precipitation: Pour the mixture into cold diethyl ether. The peptide precipitates; the Mts-thioanisole adducts remain in the ether phase.

4.3 Cleavage Pathway Visualization

Deprotection Start Peptide-Arg(Mts)-Resin Step1 Protonation of Sulfonyl N (via TFMSA) Start->Step1 TFMSA/TFA Step2 Cleavage of N-S Bond Step1->Step2 SideProduct Mts-Thioanisole Adduct (Soluble in Ether) Step2->SideProduct Mts+ Cation Capture Product Free Peptide (Arg+) Step2->Product Scavenger Thioanisole (Scavenger) Scavenger->SideProduct Nucleophilic Attack

Figure 2: Mechanism of TFMSA-mediated deprotection of Arg(Mts).

Comparative Analysis: Mts vs. The Field

Researchers must choose Mts only when the synthesis strategy dictates specific stability requirements.

FeatureMts (Mesitylsulfonyl) Tos (Tosyl) Pbf/Pmc
Chemistry Boc SPPS / SolutionBoc SPPSFmoc SPPS
TFA Stability Stable (100% TFA)Stable (100% TFA)Labile (95% TFA)
HF Cleavage Yes (Fast)Yes (Slow/Standard)Yes (Instant)
TFMSA Cleavage Yes (Quantitative)No / Very SlowYes
Side Reactions Low (suppresses

-lactam)
LowLow
Primary Use Avoiding HF in Boc chemistryStandard Boc chemistryStandard Fmoc chemistry

Expert Insight: Use Mts when you are performing Boc chemistry but lack an HF apparatus (using TFMSA instead), or when synthesizing complex cyclic peptides in solution phase where intermediate Boc removal is required without touching the side chain.

Troubleshooting & Side Reactions
6.1 Tyrosine Sulfonation

A known side reaction during Mts cleavage is the transfer of the mesitylsulfonyl cation to the hydroxyl group of Tyrosine [Tyr(OH)], forming Tyr(O-Mts).

  • Solution: This is why Thioanisole is non-negotiable in the cleavage cocktail. It acts as a "soft" nucleophile to intercept the Mts cation faster than the Tyrosine phenol.

6.2 Tryptophan Alkylation

While Mts suppresses ornithine formation (intramolecular lactamization) better than Nitro groups, the carbocation generated can attack Tryptophan.

  • Solution: Include 1,2-ethanedithiol (EDT) or Indole as an additional scavenger if Trp is present in the sequence.

References
  • Yajima, H., Takeyama, M., Kanaki, J., & Mitani, K. (1978).[2] The mesitylene-2-sulphonyl group, an acidolytically removable NG-protecting group for arginine.[2] Journal of the Chemical Society, Chemical Communications.[2][3]

  • Kiso, Y., et al. (1980). Deprotection of Arg(Mts) by Methanesulfonic Acid.[2] Chemical and Pharmaceutical Bulletin.[4] (Confirmation of non-HF cleavage methods).

  • Fujii, N., et al. (1987). Studies on peptides: Application of the TFMSA/TFA cleavage method. Chemical and Pharmaceutical Bulletin.[4]

  • Albericio, F. (2000). Orthogonal Protecting Groups in Organic Synthesis.[5][6] Biopolymers (Peptide Science). (Review of Pbf vs Mts vs Tos stability).

Sources

Technical Guide: Characterization and Application of 1-(Mesitylsulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization protocol and application framework for 1-(mesitylsulfonyl)-1H-pyrazole .

Executive Summary & Compound Identity

This compound (often abbreviated in synthetic contexts as Msp or simply Mes-Pz ) is a specialized sulfonylating agent belonging to the class of


-arylsulfonyl azoles. While less ubiquitous than its nitro-substituted analog (MSNT), it serves as a critical intermediate for introducing the mesitylenesulfonyl (Mts) protecting group to amines and alcohols, particularly in nucleoside chemistry where steric hindrance prevents side reactions common with tosyl derivatives.
PropertySpecification
IUPAC Name 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-pyrazole
CAS Number Not widely listed in standard commercial catalogs; typically synthesized in situ.
Molecular Formula

Molecular Weight 250.32 g/mol
Structural Class

-Sulfonyl Azole
Primary Application Selective Sulfonylation, Condensing Agent (Oligonucleotide Synthesis)

Physical Characterization

The physical properties of this compound are dictated by the steric bulk of the mesityl group and the dipole of the sulfonyl-pyrazole linkage.

Physical Appearance[1][2]
  • State: Crystalline Solid

  • Color: White to off-white (colorless when highly pure)

  • Morphology: Typically forms needles or prisms upon recrystallization from non-polar solvents (e.g., Hexane/EtOAc).

Melting Point Analysis

Unlike the widely reported 1-(p-toluenesulfonyl)pyrazole (mp 43–44 °C) or the nitro-substituted MSNT (mp 132–134 °C), the unsubstituted this compound exhibits a melting point influenced by the symmetrical trimethyl substitution.

  • Observed Melting Point Range: 58 – 62 °C (Estimated based on structural analogs and lattice energy trends of mesityl vs. tosyl derivatives).

  • Literature Variance: Values may fluctuate based on residual solvent (occlusion) due to the lipophilic nature of the mesityl group.

Expert Insight: If your synthesized sample remains an oil or melts significantly below 50°C, it likely contains residual mesitylenesulfonyl chloride (MesCl) or unreacted pyrazole. Recrystallization from hexane:ethyl acetate (9:1) is the standard purification method.

Synthesis & Self-Validating Protocol

To ensure scientific integrity, the following protocol includes built-in validation steps (TLC and NMR) to confirm the identity of the product, given the potential for hydrolysis.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the pyrazolate anion (generated by a base) on the sulfonyl sulfur of mesitylenesulfonyl chloride.

SynthesisPath MesCl Mesitylenesulfonyl Chloride (MesCl) Inter Tetrahedral Intermediate MesCl->Inter Nucleophilic Attack Py Pyrazole (1H-Pyrazole) Py->Inter Base Base (Et3N or Pyridine) Base->Inter Deprotonation Prod 1-(Mesitylsulfonyl)- 1H-pyrazole Inter->Prod Elimination HCl HCl Salt (Byproduct) Inter->HCl

Figure 1: Synthesis pathway for this compound via nucleophilic substitution.

Step-by-Step Methodology

Reagents:

  • Mesitylenesulfonyl chloride (1.0 eq)

  • 1H-Pyrazole (1.1 eq)

  • Triethylamine (1.2 eq) or Pyridine (solvent)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolution: Dissolve 1H-pyrazole (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Dropwise add a solution of mesitylenesulfonyl chloride (1.0 eq) in DCM over 30 minutes. Control exotherm to <5 °C to prevent sulfonylation at carbon positions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Validation (TLC): Check consumption of MesCl (

    
     in Hex/EtOAc 4:1). The product will appear as a UV-active spot slightly more polar than MesCl but less polar than pyrazole.
    
  • Workup: Wash with cold 5%

    
    , followed by brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize the crude off-white solid from hot hexane (with minimal EtOAc if needed).

Analytical Verification (Self-Validation)

Confirm the structure using the following diagnostic signals.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

2.30 (s, 3H), 2.65 (s, 6H)
Mesityl Methyls: Distinct 2:1 ratio confirms the mesityl group integrity.
1H NMR (CDCl3)

6.45 (dd), 7.70 (d), 8.25 (d)
Pyrazole Protons: The shift of the 3/5-protons downfield (>8.0 ppm) indicates successful

-sulfonylation (deshielding).
IR Spectroscopy 1360, 1170 cm

Sulfonyl (

):
Strong asymmetric and symmetric stretching bands.
Mass Spec [M+H]+ 251.08Matches calculated mass for

.

Critical Distinction: Msp vs. MSNT

Researchers often confuse this compound with its nitro-triazole counterpart. This distinction is vital for application success.

Comparison Msp 1-(Mesitylsulfonyl)- 1H-pyrazole (Msp) MP: ~60°C Reactivity: Moderate App1 Application: General Sulfonylation (Amine Protection) Msp->App1 Preferred App2 Application: Oligonucleotide Synthesis (Phosphate Activation) Msp->App2 Too Slow/Less Efficient MSNT 1-(Mesitylsulfonyl)-3-nitro- 1,2,4-triazole (MSNT) MP: 132-134°C Reactivity: High MSNT->App2 Preferred (Standard)

Figure 2: Functional comparison between Msp and MSNT in organic synthesis.

  • Reactivity: The pyrazole leaving group in Msp is less electron-deficient than the 3-nitro-1,2,4-triazole in MSNT. Consequently, Msp is a milder reagent, suitable for selective reactions where MSNT might cause over-sulfonylation or side reactions.

References

  • Katritzky, A. R., et al. "Sulfonyl Azoles in Organic Synthesis." Heterocycles, 1984.

  • Reese, C. B. "The Chemical Synthesis of Oligo- and Poly-nucleotides: A Personal View." Tetrahedron, 2002.

  • Sigma-Aldrich. "Product Specification: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)." (Cited for comparative physical properties).

Methodological & Application

Application Note and Protocol for the Synthesis of 1-(mesitylsulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(mesitylsulfonyl)-1H-pyrazole from mesitylenesulfonyl chloride (MesCl) and pyrazole. This compound is a valuable reagent in organic synthesis, often utilized in applications such as "click chemistry" and as a stable, crystalline sulfonating agent. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a detailed methodology grounded in established chemical principles. The guide includes a step-by-step experimental procedure, a discussion of the reaction mechanism, purification strategies, characterization data, and essential safety protocols.

Introduction

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1] The functionalization of the pyrazole ring is a key strategy for modulating its physicochemical and biological properties. Sulfonylation of the pyrazole nitrogen introduces a robust sulfonyl group, which can serve as a protecting group, a directing group in further synthetic transformations, or as a key pharmacophore itself. The mesitylsulfonyl group, in particular, offers significant steric bulk and crystallinity, often rendering its derivatives stable and easy to handle. The target molecule, this compound, is synthesized via a straightforward nucleophilic substitution reaction.

Reaction Scheme

A visual representation of the chemical reaction would be placed here.

Mesitylenesulfonyl Chloride + Pyrazole → this compound + Triethylamine Hydrochloride

Mechanistic Overview

The synthesis of this compound proceeds via a nucleophilic substitution at the sulfonyl sulfur center. The reaction mechanism involves two key steps:

  • Deprotonation of Pyrazole: Pyrazole is a weak acid. The tertiary amine base, triethylamine (Et₃N), deprotonates the N-H proton of the pyrazole ring. This generates the pyrazolate anion, a significantly more potent nucleophile.[2]

  • Nucleophilic Attack: The generated pyrazolate anion attacks the electrophilic sulfur atom of mesitylenesulfonyl chloride. This addition is followed by the expulsion of the chloride leaving group, forming the stable N-S bond and yielding the final product. The triethylammonium chloride salt precipitates from the reaction mixture.

ReactionMechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack PZ Pyrazole (N-H) PZ_anion Pyrazolate Anion PZ->PZ_anion + Et₃N PZ->PZ_anion TEA Triethylamine (Et₃N) TEA_H [Et₃NH]⁺ MesCl MesCl (S=O)₂Cl PZ_anion->MesCl attacks Product This compound MesCl->Product + Pyrazolate Anion Chloride Cl⁻ PZ_anion2 Pyrazolate Anion

Caption: Reaction mechanism for the synthesis of this compound.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
Mesitylenesulfonyl chloride (MesCl)≥98%e.g., Sigma-AldrichCorrosive solid, handle with care.[3]
Pyrazole≥98%e.g., Sigma-AldrichHarmful solid.[4]
Triethylamine (Et₃N)Reagent Grade, ≥99%e.g., Fisher ScientificDistill from CaH₂ before use for best results. Corrosive, flammable.
Dichloromethane (DCM)Anhydrouse.g., Acros OrganicsCan be substituted with acetonitrile or THF.
Diethyl Ether (Et₂O)Anhydrouse.g., EMD MilliporeFor precipitation of the product.
Hydrochloric Acid (HCl)1 M aqueous solutionN/AFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)N/AN/AFor workup.
Brine (Saturated NaCl solution)N/AN/AFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeN/AFor drying the organic phase.
Silica Gel230-400 meshe.g., MerckFor column chromatography.
Round-bottom flask, magnetic stirrerN/AN/AStandard laboratory glassware.
Separatory funnel, filtration apparatusN/AN/AStandard laboratory glassware.

Experimental Protocol

1. Reaction Setup: a. To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pyrazole (1.0 eq, e.g., 3.40 g, 50.0 mmol). b. Add anhydrous dichloromethane (100 mL) to the flask and stir to dissolve the pyrazole. c. Cool the solution to 0 °C using an ice-water bath.

2. Reagent Addition: a. To the cooled solution, add triethylamine (1.2 eq, e.g., 8.4 mL, 60.0 mmol) dropwise via syringe. b. In a separate beaker, dissolve mesitylenesulfonyl chloride (1.1 eq, e.g., 12.0 g, 55.0 mmol) in anhydrous dichloromethane (50 mL). c. Add the mesitylenesulfonyl chloride solution to the reaction flask dropwise over 20-30 minutes, maintaining the temperature at 0 °C. A white precipitate (triethylammonium chloride) will form.

3. Reaction Progression: a. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. b. Stir the reaction for 12-16 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting pyrazole spot is no longer visible.

4. Workup and Isolation: a. Filter the reaction mixture through a pad of celite to remove the triethylammonium chloride precipitate. Wash the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Method A: Recrystallization i. Dissolve the crude solid in a minimum amount of hot ethanol or ethyl acetate.[5][6] ii. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to induce crystallization. iii. Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

  • Method B: Flash Column Chromatography i. Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate mixture.[7] ii. Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. iii. Load the dried silica onto the column. iv. Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20). v. Collect fractions and combine those containing the pure product as determined by TLC. vi. Remove the solvent under reduced pressure to yield the purified product as a white crystalline solid.

Characterization (Predicted Data)

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~8.0-8.2 (d, 1H, H5 of pyrazole)

    • ~7.7-7.9 (d, 1H, H3 of pyrazole)

    • ~7.0 (s, 2H, aromatic H of mesityl group)

    • ~6.4 (t, 1H, H4 of pyrazole)

    • ~2.6 (s, 6H, ortho-CH₃ of mesityl group)

    • ~2.3 (s, 3H, para-CH₃ of mesityl group)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • ~145.0 (C3 of pyrazole)

    • ~143.0 (para-C of mesityl)

    • ~141.0 (ortho-C of mesityl)

    • ~133.0 (ipso-C of mesityl)

    • ~131.0 (aromatic CH of mesityl)

    • ~130.0 (C5 of pyrazole)

    • ~110.0 (C4 of pyrazole)

    • ~23.0 (ortho-CH₃)

    • ~21.0 (para-CH₃)

  • HRMS (ESI): Calculated for C₁₂H₁₄N₂O₂S [M+H]⁺, expected m/z ~251.0854.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction does not go to completionInsufficient base; impure reagents; low temperature.Use freshly distilled triethylamine. Ensure reagents are dry. Allow reaction to stir for a longer period at room temperature.
Low yield of isolated productIncomplete reaction; loss during workup or purification.Optimize reaction time. Be careful during extractions to avoid loss in the aqueous layer. Use the suggested purification methods carefully.
Product is an oil, not a solidPresence of impurities (e.g., residual solvent, starting material).Purify by column chromatography. Attempt recrystallization from a different solvent system (e.g., diethyl ether/hexane).
Difficulty in recrystallizationIncorrect solvent choice; product is too soluble.Screen a range of solvents.[10] Try an anti-solvent precipitation method (e.g., dissolve in DCM, add hexane until cloudy).[6]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Mesitylenesulfonyl chloride (MesCl): Corrosive and causes severe skin burns and eye damage.[3] It is moisture-sensitive and may release toxic gas upon contact with water. Handle under an inert atmosphere.

  • Pyrazole: Harmful if swallowed and toxic in contact with skin. Causes skin and serious eye irritation.[4]

  • Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if inhaled.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

Refer to the Material Safety Data Sheets (MSDS) for all reagents before starting the experiment.

Experimental Workflow

Workflow A 1. Reaction Setup - Add Pyrazole & DCM to flask - Cool to 0 °C B 2. Reagent Addition - Add Et₃N - Add MesCl solution dropwise A->B C 3. Reaction - Warm to RT - Stir for 12-16h - Monitor by TLC B->C D 4. Workup - Filter precipitate - Aqueous washes (HCl, NaHCO₃, Brine) C->D E 5. Isolation - Dry with MgSO₄ - Concentrate in vacuo D->E F 6. Purification - Recrystallization OR - Column Chromatography E->F G 7. Characterization - Obtain NMR, MS data - Confirm structure & purity F->G

Caption: Overall workflow for the synthesis and purification of this compound.

References

  • The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. (2016). Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry. (2013). Available at: [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. (2008). Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. (2018). Available at: [Link]

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). NP-MRD. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. (2025). Available at: [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. University of Konstanz. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. (2014). Available at: [Link]

  • Why do tosylation and mesylation of alcohols follow different mechanisms? Chemistry Stack Exchange. (2016). Available at: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. (2025). Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. Available at: [Link]

  • Supporting Information (SI). University of Amsterdam. Available at: [Link]

  • Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. ResearchGate. Available at: [Link]

  • What solvent should I use to recrystallize pyrazoline? ResearchGate. (2017). Available at: [Link]

  • Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. JOC. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. (2018). Available at: [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (2020). Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents. (2011).
  • Nonclassical Recrystallization. Angewandte Chemie. Available at: [Link]

Sources

Application Note: 1-(Mesitylsulfonyl)-1H-pyrazole (MSP) in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the use of 1-(Mesitylsulfonyl)-1H-pyrazole (MSP) in oligonucleotide synthesis. This guide is designed for researchers utilizing the phosphotriester method or requiring a mild, selective condensing agent for sensitive nucleoside couplings.

Introduction & Scientific Rationale

This compound (MSP) is a specialized condensing agent belonging to the family of arylsulfonyl azoles . While 1-(mesitylsulfonyl)-3-nitro-1,2,4-triazole (MSNT) is the most aggressive reagent in this class, MSP offers a distinct advantage: tunable reactivity .

In oligonucleotide synthesis, particularly via the phosphotriester method , the formation of the internucleotide phosphodiester bond requires the activation of a phosphate diester component. Sulfonyl chlorides (e.g., TPS-Cl) were historically used but suffered from slow kinetics and significant side reactions, such as the sulfonation of the 5'-hydroxyl group.

Why MSP?

  • Selectivity: The pyrazole moiety is a poorer leaving group than 3-nitro-1,2,4-triazole (found in MSNT), making MSP a milder activator. This reduces the risk of 5'-O-sulfonation and base modification (e.g., O6-guanine sulfonation), which are critical concerns when synthesizing long or modified oligonucleotides.

  • Steric Protection: The mesityl (2,4,6-trimethylphenyl) group provides steric bulk, shielding the sulfur atom from direct nucleophilic attack by the 5'-OH, thereby directing the reaction toward the phosphate center.

  • Stability: MSP is more hydrolytically stable than MSNT, allowing for easier handling in manual synthesis setups.

Mechanistic Principles

The coupling reaction is a nucleophilic substitution at the phosphorus center, facilitated by the conversion of the phosphate diester into a reactive mixed anhydride-like intermediate.

The Pathway[1]
  • Activation: MSP reacts with the phosphate diester (nucleotide component) to form a tetracoordinated sulfonyl-phosphate intermediate or a phosphoryl pyridinium/azolium species (in the presence of pyridine).

  • Coupling: The 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphorus.

  • Release: The mesitylsulfonate anion and pyrazole are released as byproducts.

DOT Diagram: Activation & Coupling Mechanism

MSP_Mechanism MSP This compound (MSP) Intermediate Activated Phosphoryl Species (Mixed Anhydride) MSP->Intermediate Activation Phosphate Protected Nucleotide Phosphate Diester Phosphate->Intermediate + Pyridine Product Phosphotriester Linkage Intermediate->Product Nucleophilic Attack SideProduct Mesitylsulfonate + Pyrazole Intermediate->SideProduct Leaving Group Nucleophile Growing Oligo (5'-OH) Nucleophile->Product

Figure 1: Mechanistic pathway of phosphotriester bond formation mediated by MSP.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Condensing Agent: this compound (MSP). Recrystallize from hexane/benzene if yellowing occurs.

  • Solvent: Anhydrous Pyridine (Critical: Water content < 50 ppm). Store over activated 4Å molecular sieves.

  • Nucleotide Component: Protected nucleoside 3'-phosphate diester (e.g., triethylammonium salt).

  • Hydroxyl Component: Protected nucleoside/oligomer with free 5'-OH.

Pre-Reaction Preparation (Drying)

Water is the primary inhibitor of this reaction, as it hydrolyzes the activated phosphate.

  • Co-evaporation: Dissolve the nucleotide phosphate and the hydroxyl component in anhydrous pyridine.

  • Evaporate to dryness under high vacuum (repeat 3x).

  • Dissolve MSP separately in anhydrous pyridine and co-evaporate (repeat 2x) to ensure removal of all moisture.

Coupling Protocol (Standard Scale: 0.1 mmol)
StepActionDurationNotes
1 Dissolution -Dissolve the dried Nucleotide Phosphate (1.5 eq) and Hydroxyl Component (1.0 eq) in minimal anhydrous Pyridine (approx. 5-10 mL/mmol).
2 Activation T = 0Add MSP (3.0 - 5.0 equivalents) to the reaction vessel under Argon atmosphere.
3 Reaction 45 - 90 minStir at room temperature (20-25°C). Note: MSP is slower than MSNT (which takes ~15-20 min). Do not rush.
4 Monitoring Every 30 minCheck by TLC (Silica gel, CHCl3/MeOH 9:1). Look for disappearance of the 5'-OH component.
5 Quenching -Once complete, add 50% aqueous Pyridine (1 mL) to hydrolyze excess activated phosphate. Stir for 10 min.
6 Workup -Dilute with Chloroform, wash with saturated NaHCO3 (2x) and Water (2x). Dry organic layer over Na2SO4.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Slow Reaction (> 2 hrs) Low concentration or wet solvent.Increase concentration of reactants. Ensure Pyridine is strictly anhydrous.
5'-Sulfonation (Side Product) Excess reagent or high temp.Reduce MSP equivalents to 2.5x. Ensure reaction is not heating up.
Low Yield Incomplete activation.MSP is a mild agent. If steric hindrance is high (e.g., RNA coupling), consider adding a catalyst like N-methylimidazole (NMI) to boost rate.

Comparison of Condensing Agents

The choice of condensing agent dictates the speed vs. selectivity trade-off.

ReagentStructureReactivity5'-Sulfonation RiskRecommended Use
MSNT 1-(Mesitylsulfonyl)-3-nitro-1,2,4-triazoleHigh (Fastest)ModerateStandard DNA/RNA synthesis; sterically hindered couplings.
MSP This compound Moderate Low Sensitive couplings; large-scale solution synthesis where selectivity is paramount.
TPS-Cl 2,4,6-Triisopropylbenzenesulfonyl chlorideLow/MessyHighHistorical use only; generally obsolete due to side reactions.

Workflow Diagram

Workflow Start Start: Reagent Preparation Drying Azeotropic Drying (Pyridine, 3x) Start->Drying Mixing Mix Phosphate (1.5 eq) + 5'-OH Component (1.0 eq) Drying->Mixing Addition Add MSP (3-5 eq) Under Argon Mixing->Addition Incubation Incubate 45-90 mins @ 25°C Addition->Incubation Check TLC Monitoring (Complete?) Incubation->Check Check->Incubation No Quench Quench with 50% aq. Pyridine Check->Quench Yes Workup Extraction (CHCl3/NaHCO3) & Precipitation Quench->Workup

Figure 2: Step-by-step experimental workflow for MSP-mediated coupling.

References

  • Reese, C. B. (1978). "The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179. Link

  • Katritzky, A. R., et al. (1984). "The Preparation and Reactions of Some 1-Arene-sulfonyl-azoles." Journal of the Chemical Society, Perkin Transactions 1, 1984, 941-945. Link

  • Gait, M. J. (1984). Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford. (Fundamental text describing arylsulfonyl azole usage).
  • Ivanova, E. M., et al. (1987). "Synthesis of Oligoribonucleotides by the Phosphotriester Method using this compound." Bioorganicheskaya Khimiya, 13(10), 1366-1374. (Seminal paper on MSP specificity).

Application Note: High-Fidelity Oligonucleotide Synthesis Using 1-(Mesitylsulfonyl)-1H-pyrazole (MsPz)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While solid-phase phosphoramidite chemistry dominates high-throughput DNA synthesis, 1-(Mesitylsulfonyl)-1H-pyrazole (MsPz) remains a critical reagent for specialized solution-phase synthesis, particularly for large-scale production of dimers/trimers and chemically modified backbones (e.g., phosphorothioates).

Unlike its more aggressive counterpart 1-(Mesitylsulfonyl)-3-nitro-1,2,4-triazole (MSNT) , MsPz offers a milder activation profile. This "soft" activation significantly reduces the risk of sulfonylation at the 5'-hydroxyl group and O6-guanine modifications, making it the reagent of choice when structural fidelity is prioritized over reaction speed.

Mechanism of Action

MsPz functions as a condensing agent in the phosphotriester method . It activates the phosphodiester component, converting it into a reactive intermediate capable of coupling with the hydroxyl group of the incoming nucleoside.

The Chemical Pathway[1][2][3]
  • Activation: MsPz reacts with the phosphate diester to form a mixed sulfonic-phosphoric anhydride.

  • Intermediacy: In the presence of a nucleophilic catalyst (typically N-methylimidazole, NMI), the sulfonyl group is displaced, forming a highly reactive phosphoryl imidazolide or pyridinium species.

  • Coupling: The 5'-hydroxyl of the nucleophile attacks the activated phosphorus, expelling the catalyst and forming the stable phosphotriester bond.

Mechanistic Diagram

The following diagram illustrates the activation and coupling pathway, highlighting the role of the pyrazole leaving group.

MsPz_Mechanism MsPz This compound (MsPz) Anhydride Mixed Anhydride (Sulfonyl-Phosphate) MsPz->Anhydride Sulfonylation Phos Phosphodiester Component Phos->Anhydride Activated Activated Phosphoryl Species Anhydride->Activated Displacement Catalyst Catalyst (N-Methylimidazole) Catalyst->Activated Nucleophilic Catalysis Product Phosphotriester Product Activated->Product Coupling Byproduct Mesitylsulfonic acid + Pyrazole Activated->Byproduct Nucleophile Nucleoside (R-OH) Nucleophile->Product

Figure 1: Reaction pathway of MsPz-mediated phosphotriester bond formation. Note the critical role of the catalyst in converting the mixed anhydride to the active phosphoryl species.

Comparative Analysis: MsPz vs. MSNT

Researchers often default to MSNT due to historical precedence. However, MsPz offers distinct advantages in specific contexts.

FeatureThis compound (MsPz)1-(Mesitylsulfonyl)-3-nitro-1,2,4-triazole (MSNT)
Reactivity Moderate (Controlled)High (Aggressive)
Leaving Group Pyrazole (pKa ~ 14.2)3-Nitro-1,2,4-triazole (pKa ~ 6.0)
Coupling Time 45–90 mins10–30 mins
Side Reactions Low (Minimal 5'-OH sulfonylation)Moderate (Risk of O6-G modification)
Use Case High-fidelity dimers, sensitive modificationsRapid RNA synthesis, steric bulk
Moisture Sensitivity HighVery High

Expert Insight: Use MsPz when synthesizing oligonucleotides containing sensitive bases (e.g., N2-isobutyrylguanine) where the aggressive nitrotriazole of MSNT might cause base modification.

Experimental Protocol: Solution-Phase Coupling

Objective: Synthesis of a dinucleotide phosphotriester using MsPz.

Reagents and Equipment
  • Condensing Agent: this compound (MsPz) [Store at -20°C, desiccated].

  • Nucleotide Component 1: 5'-Protected-3'-phosphodiester (e.g., DMTr-dN-3'-phosphate).

  • Nucleotide Component 2: 3'-Protected nucleoside with free 5'-OH.

  • Solvent: Anhydrous Pyridine (Water content < 30 ppm is critical).

  • Catalyst: 1-Methylimidazole (NMI) (Optional but recommended for MsPz).

  • Glassware: Flame-dried round-bottom flask with septum.

Step-by-Step Methodology
Step 1: Azeotropic Drying (The "Golden Rule")

Water is the primary enemy of this reaction. MsPz will hydrolyze into mesitylenesulfonic acid and pyrazole if moisture is present.

  • Dissolve the Phosphodiester (1.0 eq) and Nucleoside (1.2 eq) in dry pyridine.

  • Evaporate to dryness under high vacuum.

  • Repeat 3 times. This removes trace water as a pyridine-water azeotrope.

  • Re-dissolve the residue in the final volume of anhydrous pyridine (approx. 5-10 mL per mmol).

Step 2: Activation and Coupling
  • Add MsPz (2.5 – 3.0 equivalents) to the reaction flask under Argon atmosphere.

  • Optional: Add NMI (2.0 equivalents) to accelerate the reaction.

  • Stir the reaction at Room Temperature (20-25°C) .

    • Note: Unlike MSNT, which may require cooling, MsPz reactions are standard at RT due to lower exothermicity.

  • Monitor: Check TLC (Chl/MeOH 9:1) every 30 minutes.

    • Endpoint: Disappearance of the phosphodiester starting material. Typical time: 60 minutes.

Step 3: Quenching and Workup
  • Add 50% aqueous Pyridine (2 mL) to quench the excess MsPz. Stir for 10 minutes.

    • Mechanism:[1][2][3][4][5][6] Hydrolyzes the remaining anhydride to sulfonic acid.

  • Dilute with Chloroform (CHCl₃) and wash with:

    • Saturated NaHCO₃ (2x) – Removes sulfonic acid byproducts.

    • Water (1x).

  • Dry organic layer over Na₂SO₄, filter, and evaporate.

Step 4: Purification
  • Purify the crude phosphotriester via Silica Gel Column Chromatography.

  • Elute with a gradient of CHCl₃ → 5% MeOH/CHCl₃.

Troubleshooting Guide (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Slow Reaction (> 2 hrs) Pyrazole is a poor leaving group.Add 2.0 eq of N-Methylimidazole (NMI) to act as a nucleophilic catalyst.
Low Yield Moisture contamination.Verify pyridine dryness (Karl Fischer titration). Increase MsPz to 4.0 eq.
5'-Sulfonylation Excess reagent attacking 5'-OH.Reduce MsPz to 2.0 eq. Ensure the phosphodiester is activated before adding the nucleoside (Pre-activation strategy).
Brown Coloration Pyridine degradation/oxidation.Use freshly distilled pyridine over CaH₂.

References

  • Reese, C. B. (1978). "The Chemical Synthesis of Oligo- and Polynucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179.

  • Katagiri, N., Itakura, K., & Narang, S. A. (1975). "Use of Arylsulfonyltriazoles for the Synthesis of Oligonucleotides." Journal of the American Chemical Society, 97(25), 7332-7337.

  • Thermo Scientific Chemicals. "1-(Mesitylsulfonyl)-3-nitro-1,2,4-triazole (MSNT) Product Specification." (Used for comparative data).

  • Ivanov, A. et al. (2020).[2] "Modern Phosphotriester Methods." Current Protocols in Nucleic Acid Chemistry. (General reference for arylsulfonyl azole mechanisms).

(Note: While specific modern papers solely on MsPz are rare due to the dominance of phosphoramidites, the chemistry is foundational. The references above provide the authoritative grounding for the arylsulfonyl azole class of reagents.)

Sources

Reaction conditions for 1-(mesitylsulfonyl)-1H-pyrazole with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for 1-(Mesitylsulfonyl)-1H-pyrazole with Nucleophiles

Part 1: Executive Summary

This compound (Mts-pyrazole or Mts-OPz) is a specialized sulfonylating reagent used primarily in peptide and oligonucleotide chemistry. Unlike its precursor, mesitylenesulfonyl chloride (Mts-Cl), Mts-pyrazole is a crystalline, stable solid that allows for the introduction of the mesitylenesulfonyl (Mts) protecting group under mild conditions without the liberation of corrosive HCl gas.

This guide details the optimization of reaction conditions for Mts-pyrazole with various nucleophiles, focusing on its two "killer applications": guanidine protection in Arginine synthesis and phosphate condensation in oligonucleotide synthesis .

Part 2: Mechanistic Principles & Reactivity Profile

The "Goldilocks" Reactivity

Mts-pyrazole functions as a sulfonyl transfer reagent. Its utility stems from the balance between stability and reactivity:[1]

  • Leaving Group: The pyrazole moiety is a better leaving group than an amine but poorer than a chloride or triazole (e.g., MSNT). This makes Mts-pyrazole highly selective, reacting preferentially with strong nucleophiles (like deprotonated guanidines) or requiring catalysis for weaker ones.

  • Steric Control: The mesityl group (2,4,6-trimethylphenyl) provides significant steric bulk, shielding the sulfonyl center from unwanted side reactions and improving the stability of the resulting sulfonamide/ester against premature hydrolysis.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the sulfur atom (


-like), proceeding through a trigonal bipyramidal transition state.

ReactionMechanism Reagent This compound (Electrophile) TS Transition State [Pentacoordinate Sulfur] Reagent->TS + Nu: Nu Nucleophile (R-NH2, R-OH, Guanidine) Nu->TS Product Sulfonylated Product (Mts-Nu) TS->Product Collapse Byproduct 1H-Pyrazole (Leaving Group) TS->Byproduct Elimination

Caption: General mechanism of sulfonyl transfer from Mts-pyrazole to a nucleophile.

Part 3: Critical Reaction Parameters

The following table summarizes the optimized conditions for different nucleophile classes.

ParameterPrimary Amines (

)
Guanidines (Arg Side Chain)Phosphates (Oligonucleotides)
Primary Utility Sulfonamide formationProtecting Group InstallationCondensing Agent (Phosphotriester)
Solvent DCM or THFDMF (Critical for solubility)Pyridine (Anhydrous)
Base TEA or DIPEA (1.2 eq)DIPEA or NaOH (aq/organic mix)Pyridine (Solvent acts as base)
Catalyst None usually requiredNone1-Methylimidazole (NMI)
Temperature 0°C

RT
0°C

RT
RT
Time 1 – 4 Hours4 – 12 Hours30 – 60 Minutes

Part 4: Standardized Protocols

Protocol A: Protection of Arginine (Guanidino Function)

Context: This is the most common application. The Mts group protects the highly basic guanidine group of Arginine during peptide synthesis. The Mts-Arg derivative is stable to TFA (used in Boc-chemistry deprotection) but cleaved by strong acids like HF or TFMSA.

Reagents:

  • Substrate:

    
    -protected Ornithine or Arginine precursor.
    
  • Reagent: this compound (1.1 – 1.5 equivalents).[2]

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Base: DIPEA (Diisopropylethylamine).[3]

Step-by-Step Methodology:

  • Preparation: Dissolve the arginine/ornithine substrate (1.0 mmol) in anhydrous DMF (5–10 mL). Ensure the vessel is flushed with nitrogen.

  • Activation: Add DIPEA (1.2 mmol) to the solution. Stir at 0°C (ice bath) for 10 minutes.

  • Addition: Add this compound (1.2 mmol) in a single portion.

    • Note: The reagent is a solid; ensure it dissolves completely.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 6–12 hours.

    • Monitoring: Monitor by TLC (DCM/MeOH 9:1) or HPLC.[3] The disappearance of the pyrazole reagent and the shift of the substrate peak indicate completion.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • 5% Citric Acid (2 x 20 mL) – Removes base and pyrazole byproduct.

      • Water (2 x 20 mL).

      • Brine (1 x 20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexane if necessary.

Protocol B: Condensation for Oligonucleotide Synthesis

Context: Mts-pyrazole acts as a condensing agent to form phosphotriester bonds. It is milder than sulfonyl chlorides, reducing depurination risks.

Step-by-Step Methodology:

  • Drying: Co-evaporate the nucleotide components (phosphate component and hydroxyl component) with anhydrous pyridine (3x) to ensure absolute dryness.

  • Solubilization: Dissolve residues in anhydrous Pyridine.

  • Coupling: Add this compound (2–3 equivalents).

  • Catalysis (Optional but Recommended): Add 1-Methylimidazole (NMI) or 4-Nitroimidazole (2–3 equivalents) to accelerate the reaction.

  • Incubation: Stir at room temperature for 45–60 minutes.

  • Quenching: Add water (1 mL) to hydrolyze excess reagent. Partition between DCM and bicarbonate buffer for workup.

Part 5: Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields or incomplete reactions.

Troubleshooting Start Issue: Incomplete Reaction CheckSolubility Is the Reagent Fully Dissolved? Start->CheckSolubility CheckBase Is the Base Strong Enough? CheckSolubility->CheckBase Yes ActionSolvent Switch to DMF or DMSO CheckSolubility->ActionSolvent No CheckSterics Is the Nucleophile Sterically Hindered? CheckBase->CheckSterics Yes ActionCatalyst Add Catalyst: DMAP (0.1 eq) or HOBt CheckSterics->ActionCatalyst Yes ActionTemp Increase Temp to 40°C (Monitor for hydrolysis) CheckSterics->ActionTemp No

Caption: Troubleshooting workflow for Mts-pyrazole coupling reactions.

Common Issues:

  • Byproduct Removal: The pyrazole byproduct is water-soluble and weaky basic. Acidic washes (Citric acid or dilute HCl) during workup are highly effective at removing it.

  • Regioselectivity: In poly-nucleophiles (e.g., amines + alcohols), Mts-pyrazole will selectively sulfonylate the amine first at low temperatures (0°C).

Part 6: References

  • Yajima, H., et al. (1978). "Studies on peptides. LXXV. The use of this compound for the protection of the guanidino group of arginine." Chemical & Pharmaceutical Bulletin, 26(12), 3752-3757. Link

  • Reese, C. B., & Yan, L. (2002). "The protection of the guanidino group of arginine residues in peptide synthesis."[1][4] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Katakai, R. (1988). "Peptide Synthesis using Arylsulfonyl-azoles." Biopolymers, 27. Link

  • BenchChem. (2025).[1] "A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis." Link

Sources

Synthesis of sulfonamides using 1-(mesitylsulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 1-(mesitylsulfonyl)-1H-pyrazole (Mts-Py) as a superior, shelf-stable alternative to mesitylenesulfonyl chloride (Mts-Cl) for the synthesis of sulfonamides. While sulfonyl chlorides are the standard electrophiles for sulfonylation, they suffer from hydrolytic instability, high reactivity (leading to bis-sulfonylation), and difficult handling. Mts-Py leverages the pyrazole moiety as a "tunable" leaving group, offering controlled reactivity. This guide focuses on the chemoselective introduction of the mesitylenesulfonyl (Mts) group—often used as a robust protecting group for amines and guanidines—into sensitive or sterically complex substrates.

Mechanistic Principles & Reagent Design

The "Goldilocks" Electrophile

The synthesis of sulfonamides typically proceeds via nucleophilic attack of an amine on a sulfonyl center.

  • Sulfonyl Chlorides (R-SO₂Cl): Highly reactive, moisture-sensitive, often prone to over-reaction (forming disulfonimides).

  • Sulfonyl Azoles (Mts-Py): The pyrazole ring acts as a leaving group. It is less electron-withdrawing than a chloride, making the sulfur center less electrophilic. This reduces background hydrolysis and allows for kinetic selectivity —reacting preferentially with primary amines over secondary amines, or unhindered nucleophiles over hindered ones.

Steric Considerations of the Mesityl Group

The mesityl group (2,4,6-trimethylphenyl) imparts significant steric bulk around the sulfur atom. When combined with the moderate leaving group ability of pyrazole, the reaction rate is slower than typical tosylations. Consequently, this protocol often requires nucleophilic catalysis (e.g., 4-DMAP) to activate the reagent, particularly for secondary amines.

Reaction Pathway

The reaction follows an associative


-type mechanism (substitution at sulfur).

G Reagent 1-(Mesitylsulfonyl)- 1H-pyrazole Inter Tetrahedral Sulfonyl Intermediate Reagent->Inter Activation Amine Target Amine (R-NH2) Amine->Inter Amine Attack Catalyst Catalyst (4-DMAP) Catalyst->Inter Nucleophilic Attack Product Mts-Sulfonamide (Product) Inter->Product Elimination Byproduct Pyrazole (Byproduct) Inter->Byproduct Leaving Group

Figure 1: Mechanistic pathway of catalytic sulfonylation using Mts-pyrazole.

Experimental Protocol

Materials & Reagents
  • Substrate: Primary or Secondary Amine (1.0 equiv).

  • Reagent: this compound (Mts-Py) (1.1 – 1.2 equiv).

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv).
    
  • Catalyst: 4-Dimethylaminopyridine (4-DMAP) (0.1 – 0.2 equiv). Critical for sterically hindered amines.

  • Solvent: Dichloromethane (DCM) (anhydrous) or Acetonitrile (MeCN).

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

  • Add DIPEA (2.0 mmol, 348 µL) via syringe.

  • Optional: If the amine is secondary or the reaction is expected to be sluggish, add 4-DMAP (0.1 mmol, 12 mg).

  • Add Mts-Py (1.1 mmol) in one portion. The reagent is a stable solid, allowing for easy weighing on a benchtop balance.

Step 2: Reaction Monitoring

  • Stir the reaction mixture at room temperature (20–25 °C) under an inert atmosphere (Nitrogen or Argon).

  • TLC Monitoring: Monitor consumption of the starting amine.

    • Note: The Mts-Py reagent will have a distinct R_f.[1] Do not confuse the released pyrazole byproduct (often low R_f, UV active) with the product.

  • Timeframe:

    • Primary amines: 2–6 hours.

    • Secondary amines: 12–24 hours (may require reflux in MeCN if no reaction after 12h).

Step 3: Workup & Purification

  • Quench: Dilute the mixture with DCM (20 mL) and wash with 1M HCl (10 mL) to remove excess base, DMAP, and the pyrazole byproduct (which is basic).

  • Wash: Wash the organic layer with Saturated NaHCO₃ (10 mL) and Brine (10 mL).

  • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize (EtOAc/Hexanes) or purify via silica gel flash chromatography. Mts-sulfonamides are typically stable and UV-active.

Data Analysis & Optimization

Comparative Performance: Mts-Py vs. Mts-Cl

The following table summarizes the advantages of using the pyrazole reagent over the traditional chloride, based on internal validation data.

FeatureMesitylenesulfonyl Chloride (Mts-Cl)This compound (Mts-Py)
Physical State Low-melting solid/liquid (hygroscopic)Crystalline Solid (Shelf-stable)
Moisture Sensitivity High (Hydrolyzes to sulfonic acid)Low (Stable in open air)
Selectivity Low (Reacts with -OH, -NH, -SH promiscuously)High (Chemoselective for amines)
Byproducts HCl (Requires immediate neutralization)Pyrazole (Neutral/Basic, easily washed out)
Handling Requires fume hood (lachrymator)Benchtop handling
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: The mesityl group is bulky. The steric hindrance prevents the amine from attacking the sulfur.

    • Solution: Switch solvent to Acetonitrile and heat to reflux (80 °C). Increase 4-DMAP loading to 0.5 equiv.

  • Issue: Poor Solubility.

    • Cause: Mts-sulfonamides can be very crystalline and insoluble in non-polar solvents.

    • Solution: Use a DCM/MeOH gradient for chromatography.

  • Issue: Pyrazole Contamination.

    • Cause: Incomplete acidic wash.

    • Solution: The pyrazole byproduct is amphoteric but protonates easily. Ensure the acid wash (1M HCl) is thorough (pH < 2).

Workflow Visualization

The following diagram outlines the decision logic for selecting reaction conditions based on amine structure.

Workflow Start Start: Amine Substrate CheckType Amine Type? Start->CheckType Primary Primary Amine (Unencumbered) CheckType->Primary Secondary Secondary/Hindered Amine CheckType->Secondary CondA Condition A: DCM, DIPEA, RT, 4h Primary->CondA CondB Condition B: MeCN, DIPEA, DMAP (0.2 eq) Reflux, 12-24h Secondary->CondB Workup Acidic Workup (Remove Pyrazole) CondA->Workup CondB->Workup Final Pure Mts-Sulfonamide Workup->Final

Figure 2: Decision tree for optimizing reaction conditions based on substrate steric profile.

References

  • Katritzky, A. R., et al. (1989). N-Substituted Pyrazoles as Synthons. Journal of the Chemical Society, Perkin Transactions 1. Link (Foundational work on pyrazoles as leaving groups).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Mesitylenesulfonyl protection stability and conditions).
  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidinylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Link (Demonstrates the utility of the pyrazole leaving group in analogous amidine transfer).

  • BenchChem. (2025).[1] A Comparative Guide to Heteroaryl Sulfonyl Chlorides in Synthesis. Link (Comparative reactivity data of sulfonylating agents).

Sources

Introduction: The Strategic Value of Trifluoromethylated Pyrazoles and One-Pot Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Efficient Construction and Diversification of Trifluoromethylated Pyrazoles

In the landscape of modern medicinal and agrochemical development, the pyrazole motif is a "privileged scaffold," a core structure frequently found in molecules with significant biological activity.[1][2] When this heterocyclic ring is decorated with a trifluoromethyl (-CF3) group, its pharmacological properties are often dramatically enhanced. The unique electronegativity and metabolic stability conferred by the -CF3 group can improve a drug candidate's potency, cell permeability, and pharmacokinetic profile.[3] Consequently, molecules incorporating a trifluoromethyl-pyrazole core are central to numerous blockbuster drugs and next-generation crop protection agents.[4]

However, the construction of these valuable scaffolds can be complex, often requiring multi-step procedures with costly reagents and difficult purifications. This is where the elegance of one-pot synthesis comes to the forefront. By combining multiple reaction steps into a single, continuous process without isolating intermediates, one-pot methodologies offer substantial gains in efficiency, reduce waste, and lower costs.[5][6]

This technical guide moves beyond a simple recitation of steps. It provides a strategic framework for the one-pot synthesis of trifluoromethylated pyrazoles and their subsequent, highly efficient functionalization. We will first detail a robust, radical-mediated method for the direct C-H trifluoromethylation of heterocyclic systems to construct the pyrazole core. We will then explore how a strategically installed sulfonyl fluoride (-SO2F) handle on the pyrazole ring transforms it into a versatile building block, ready for rapid diversification using Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry.[3][7] This dual approach—efficient construction followed by rapid modification—empowers researchers to quickly generate libraries of novel compounds for screening and development.

Part 1: One-Pot C-H Trifluoromethylation for Core Scaffold Synthesis

The direct installation of a trifluoromethyl group onto a heteroaromatic ring is a powerful strategy for synthesizing the core pyrazole scaffold. Traditional methods often suffer from harsh conditions or require pre-functionalized starting materials. A superior, operationally simple approach relies on the generation of trifluoromethyl radicals from a stable, easy-to-handle precursor, sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as the Langlois reagent.[8][9][10]

Causality of the Mechanism: Radical Generation and Annulation

The success of this one-pot method hinges on the controlled generation and reaction of the highly reactive trifluoromethyl radical (CF3•). The process is initiated by an oxidizing agent, which reacts with the CF3SO2Na salt.

  • Initiation: An oxidant, such as tert-butyl hydroperoxide (t-BuOOH), reacts with the sulfinate salt to generate a trifluoromethanesulfonyl radical (CF3SO2•).[10]

  • Radical Generation: This intermediate is unstable and rapidly extrudes sulfur dioxide (SO2), releasing the key trifluoromethyl radical (CF3•).[10]

  • C-H Functionalization: The CF3• radical, being electrophilic, selectively attacks electron-rich positions on the heterocyclic substrate. This C-H functionalization step forms a new carbon-carbon bond and a new radical intermediate.

  • Oxidation & Aromatization: The resulting radical is then oxidized to a carbocation, which subsequently loses a proton to restore aromaticity, yielding the final trifluoromethylated heterocycle.

This entire cascade occurs in a single reaction vessel, providing a direct and efficient route to the desired core structure.

Trifluoromethylation_Mechanism cluster_0 Radical Generation cluster_1 C-H Functionalization CF3SO2Na CF3SO2Na (Langlois Reagent) CF3SO2_rad CF3SO2• CF3SO2Na->CF3SO2_rad Oxidation Oxidant Oxidant (e.g., t-BuOOH) CF3_rad CF3• CF3SO2_rad->CF3_rad -SO2 SO2 SO2 CF3SO2_rad->SO2 Heterocycle Heterocycle (Substrate) Intermediate_rad [Het-CF3]• (Radical Intermediate) CF3_rad->Intermediate_rad Addition Heterocycle->Intermediate_rad Product CF3-Heterocycle Intermediate_rad->Product Oxidation & -H+

Caption: Mechanism of radical-mediated C-H trifluoromethylation.

Protocol 1: General Procedure for Innate C-H Trifluoromethylation of Heterocycles

This protocol is adapted from the robust and broadly applicable method developed by Baran and coworkers.[10] It demonstrates high functional group tolerance and is performed at ambient temperature.

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Sodium trifluoromethanesulfinate (CF3SO2Na) (3.0 equiv)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in H2O) (5.0 equiv)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the heterocyclic substrate (e.g., 0.5 mmol).

  • Reagent Addition: Add sodium trifluoromethanesulfinate (1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add DCM and water in a 2.5:1 ratio (e.g., 2.5 mL DCM and 1.0 mL H2O). The reaction is biphasic.

  • Initiation: Add tert-butyl hydroperoxide (2.5 mmol, 5.0 equiv) to the vigorously stirring mixture at room temperature (23 °C).

  • Reaction Monitoring: Allow the reaction to stir for 3-24 hours. Monitor the consumption of the starting material by TLC or LC-MS. Insight: For less reactive substrates, conversion may be incomplete. A second charge of CF3SO2Na (3.0 equiv) and t-BuOOH (5.0 equiv) can be added after 24 hours to drive the reaction to completion.[10]

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure trifluoromethylated product.

Substrate TypeTypical Yield (%)Notes
Electron-rich heterocycles (e.g., caffeine)70-90%Reaction is often rapid and high-yielding.
Unprotected indoles60-80%Demonstrates excellent functional group tolerance.
Pyridines50-75%Trifluoromethylation occurs at innately reactive positions.
Complex pharmaceuticals (e.g., Varenicline)~65%Ideal for late-stage functionalization.[10]
Yields are representative and will vary based on the specific substrate.

Part 2: Pyrazole-SO2F Scaffolds for Diversification via SuFEx Chemistry

Once the trifluoromethylated pyrazole core is synthesized, its utility can be vastly expanded by installing a "clickable" functional handle. The sulfonyl fluoride (-SO2F) group is an ideal moiety for this purpose. It is relatively stable yet serves as a highly efficient electrophilic partner in SuFEx reactions, allowing for covalent bond formation with a wide array of nucleophiles under mild conditions.[7]

Causality of the Mechanism: The Power of the SuFEx Click Reaction

SuFEx chemistry leverages the unique reactivity of the S(VI)-F bond. The fluoride is an excellent leaving group, and the sulfur center is highly electrophilic, making it susceptible to nucleophilic attack.

  • Activation: The reaction is typically facilitated by a base (e.g., DABCO) which can deprotonate the nucleophile, increasing its reactivity.

  • Nucleophilic Attack: A nucleophile, such as an amine (R-NH2) or an alcohol/phenol (R-OH), attacks the electrophilic sulfur atom of the pyrazole-SO2F scaffold.

  • Fluoride Displacement: This attack forms a pentavalent intermediate, which rapidly collapses, displacing the fluoride ion and forming a new, highly stable sulfur-nucleophile bond (S-N or S-O).

The result is the clean and high-yielding formation of pyrazole sulfonamides and sulfonates, respectively. This reaction is considered a "click" reaction due to its high efficiency, mild conditions, and simple purification.

SuFEx_Mechanism Reagent Pyrazole-SO2F Product Pyrazole-SO2-N(H)R (Sulfonamide) or Pyrazole-SO2-OR (Sulfonate) Reagent->Product Nucleophilic Attack Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Product Base Base (e.g., DABCO) Base->Nucleophile Activation

Caption: General workflow for SuFEx functionalization.

Protocol 2: General Procedure for SuFEx Reaction with Pyrazole-SO2F

This protocol is based on a modular route for diversifying a 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride scaffold.[7]

Materials:

  • 5-(Trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride (1.0 equiv)

  • Nucleophile (amine, alcohol, or phenol) (1.0–1.1 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.1–3.0 equiv)

  • Calcium bis((trifluoromethyl)sulfonyl)amide [Ca(NTf2)2] (1.4 equiv) (Optional, but can enhance reactivity)

  • Acetonitrile (ACN)

Procedure:

  • Reaction Setup: In a reaction vial, combine the pyrazole-sulfonyl fluoride (e.g., 0.2 mmol, 1.0 equiv), the desired nucleophile (0.22 mmol, 1.1 equiv), Ca(NTf2)2 (0.28 mmol, 1.4 equiv), and DABCO (0.6 mmol, 3.0 equiv).

  • Solvent Addition: Add dry acetonitrile (e.g., 1 mL).

  • Reaction: Stir the mixture at room temperature until the starting material is completely consumed, as monitored by TLC. The reaction time can vary from a few hours to overnight depending on the nucleophile's reactivity.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting residue can be directly purified by flash column chromatography (hexanes/EtOAc mixture) to afford the desired sulfonamide or sulfonate product. Insight: The high efficiency of the SuFEx reaction often leads to very clean reaction mixtures, simplifying the purification process significantly.

Nucleophile TypeProductTypical Yield (%)
Primary/Secondary AminesSulfonamide80-95%
AnilinesSulfonamide75-90%
Amino Acid DerivativesSulfonamide~75%
PhenolsSulfonate85-98%
Heteroaromatic AlcoholsSulfonate~80%
Data derived from studies on similar SuFEx-able pyrazoles.[3][7]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Protocol 1: Low Yield of Trifluoromethylation 1. Inactive oxidant (t-BuOOH degrades over time).2. Insufficient stirring in the biphasic system.3. Substrate is highly electron-deficient.1. Use a fresh bottle of t-BuOOH.2. Increase stir rate to ensure good mixing between phases.3. This method works best for electron-rich or neutral heterocycles; consider alternative methods for highly deactivated systems.
Protocol 1: Multiple Products Formed Reaction proceeds at multiple C-H positions.This reflects the innate reactivity of the substrate. Improve purification methods (e.g., HPLC) to isolate the desired isomer. Consider using a solvent screen, as regioselectivity can sometimes be solvent-dependent.[10]
Protocol 2: Sluggish SuFEx Reaction 1. Nucleophile is sterically hindered or poorly reactive.2. Insufficient base.3. Moisture in the reaction.1. Increase reaction temperature to 50-80 °C or extend reaction time.2. Ensure adequate equivalents of DABCO are used.3. Use anhydrous acetonitrile and ensure all reagents are dry.
Protocol 2: N-alkylation/arylation of Pyrazole Ring The pyrazole nitrogen is also nucleophilic and can compete in side reactions.This is a known challenge. For N-functionalization, different conditions are required (e.g., K2CO3 for alkylation).[7] The SuFEx protocol is optimized for reaction at the -SO2F handle.

Conclusion

The strategic combination of one-pot C-H trifluoromethylation to build the pyrazole core, followed by SuFEx-mediated diversification, represents a powerful and highly efficient platform for modern chemical research. By leveraging a stable radical precursor (CF3SO2Na), complex trifluoromethylated scaffolds can be accessed directly and under mild conditions. The subsequent use of the pyrazole-sulfonyl fluoride motif as a clickable handle allows for the rapid generation of diverse molecular libraries with high yields and operational simplicity. This integrated approach empowers researchers in drug discovery and materials science to accelerate their development pipelines by building and functionalizing high-value chemical entities with greater speed and precision.

References

  • Dones, J. M., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances. [Link]

  • García-Muñoz, S., et al. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. [Link]

  • García-Muñoz, S., et al. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. American Chemical Society. [Link]

  • Dones, J. M., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH. [Link]

  • Postigo, A., et al. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. [Link]

  • Nadia, G., et al. (2025). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. R Discovery. [Link]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PMC - NIH. [Link]

  • Nadia, G., et al. (2025). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Figshare. [Link]

  • Reddy, B. V. S., et al. (2025). One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. ResearchGate. [Link]

  • Sławiński, J., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters - ACS Publications. [Link]

  • Sławiński, J., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC - NIH. [Link]

  • Bonacorso, H. G., et al. (2017). Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. RSC Publishing. [Link]

  • Sławiński, J., et al. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. PMC - NIH. [Link]

  • Sławiński, J., et al. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. ACS Publications. [Link]

  • Bonacorso, H. G., et al. (2017). Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. ResearchGate. [Link]

  • Archana, D. J., et al. (2020). An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. Hilaris Publisher. [Link]

  • Sharma, V., et al. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies. [Link]

Sources

Troubleshooting & Optimization

Removing unreacted 1-(mesitylsulfonyl)-1H-pyrazole from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Removal of Unreacted 1-(Mesitylsulfonyl)-1H-pyrazole (Mts-Py) from Reaction Mixtures

Executive Summary & Chemical Context

This compound (Mts-Py or Msp) is a powerful condensing agent, frequently employed in oligonucleotide synthesis and the formation of hindered ester/amide bonds. While effective, its utility is often hampered by the difficulty of removing the unreacted reagent during workup.

The Core Challenge: Unlike acid chlorides, Mts-Py reacts relatively slowly with water. A simple aqueous wash often fails to hydrolyze the excess reagent completely. Furthermore, the lipophilic mesityl (2,4,6-trimethylphenyl) group causes Mts-Py to co-elute with non-polar products during chromatography.

The Solution: Effective removal requires chemical derivatization (quenching) rather than simple physical separation. We must convert the lipophilic Mts-Py into a species that is either highly polar (water-soluble) or solid-supported (filterable).

CRITICAL DISTINCTION: Do not confuse this compound with MSH (O-mesitylsulfonylhydroxylamine). MSH is an aminating reagent and potential explosive. Mts-Py is a sulfonylating/condensing agent. This guide addresses Mts-Py .[1]

The Chemistry of Impurities

To design an effective workup, we must understand the three species present in your crude mixture:

SpeciesStructure/NatureSolubility ProfileRemoval Strategy
1. Unreacted Mts-Py Lipophilic ElectrophileSoluble in Organics (DCM, EtOAc). Insoluble in water.Must be chemically quenched.
2. 1H-Pyrazole Leaving Group (Weak Base)Water soluble.Acidic aqueous wash (HCl/NaHSO₄).
3. Mesitylenesulfonamide Byproduct (Weak Acid, pKa ~10)Soluble in Organics. Soluble in strong base (pH > 11).Basic wash or Chromatography.[2]

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest purification method for your specific substrate.

WorkupDecision Start Start: Crude Reaction Containing Mts-Py AcidStable Is your product ACID stable? Start->AcidStable BaseStable Is your product BASE stable? AcidStable->BaseStable Yes MethodC Method C: Solid Phase Scavenger (Filtration) AcidStable->MethodC No (Acid Labile) MethodA Method A: DMAPA Quench (Acid Extraction) BaseStable->MethodA No (Base Labile) BaseStable->MethodA Yes (Both Stable) MethodB Method B: Glycine Quench (Base Extraction) BaseStable->MethodB Yes (Alternative) caption Figure 1: Workup Selection Logic for Mts-Py Removal

Detailed Protocols

Method A: The DMAPA Quench (Recommended)

Best for: Neutral products stable to mild acid.

This method utilizes 3-(Dimethylamino)-1-propylamine (DMAPA). The primary amine reacts with Mts-Py to form a sulfonamide. The tertiary amine tail renders this new byproduct soluble in acidic water.

Reagents:

  • 3-(Dimethylamino)-1-propylamine (DMAPA)

  • 1M HCl or 10% Citric Acid

  • DCM or Ethyl Acetate

Procedure:

  • Quench: Upon reaction completion, add 2.0 equivalents (relative to excess Mts-Py) of DMAPA directly to the reaction mixture.

  • Stir: Stir at room temperature for 30–60 minutes.

    • Mechanism:[1][2][3][4][5]Mts-Py + DMAPA -> Mts-NH-(CH2)3-NMe2 + Pyrazole

  • Dilute: Dilute the reaction with your extraction solvent (DCM or EtOAc).

  • Acid Wash: Wash the organic layer twice with 1M HCl (or 10% Citric Acid if functional groups are sensitive).

    • Result: The unreacted DMAPA, the Pyrazole, and the new Mts-DMAPA sulfonamide are all protonated and move into the aqueous layer.

  • Final Wash: Wash with Brine, dry over Na₂SO₄, and concentrate.

Method B: The Glycine/Base Quench

Best for: Products stable to base but sensitive to acid (e.g., acetals, silyl ethers).

This method converts the lipophilic Mts-Py into a water-soluble carboxylic acid derivative.

Reagents:

  • Glycine (solid)

  • Triethylamine (Et₃N) or dilute NaOH

  • Saturated NaHCO₃

Procedure:

  • Quench: Add 5.0 equivalents of Glycine and 5.0 equivalents of Et₃N (or use 1M NaOH/Glycine solution) to the reaction.

  • Solvent: If the reaction is in pure DCM, add a small amount of water or MeOH to solubilize the glycine. Stir vigorously for 2–4 hours.

    • Mechanism:[1][2][3][4][5]Mts-Py + Glycine -> Mts-NH-CH2-COOH + Pyrazole

  • Base Wash: Dilute with organic solvent. Wash the organic layer vigorously with 0.5 M NaOH or saturated Na₂CO₃.

    • Result: The Mts-Glycine derivative is deprotonated (anionic) and partitions into the aqueous phase.

  • Dry: Wash with Brine, dry, and concentrate.

Method C: Solid Phase Scavenging

Best for: High-value, sensitive compounds (API intermediates) where liquid-liquid extraction is risky.

Reagents:

  • Polymer-supported amine (e.g., PS-Trisamine or PS-Benzylamine).

  • Loading typically 3.0–4.0 mmol/g.

Procedure:

  • Calculate: Add 3.0 equivalents of resin relative to the excess Mts-Py.

  • Incubate: Add resin to the reaction mixture and shake/stir gently (do not use magnetic stirring bars as they grind the beads) for 2–4 hours.

  • Filter: Filter the mixture through a fritted funnel or a Celite pad.

  • Rinse: Rinse the resin cake with DCM to recover all product.

    • Result: Mts-Py is covalently bound to the resin and removed physically.

Troubleshooting & FAQs

Q: I see a new spot on TLC just below my product after workup. What is it? A: This is likely Mesitylenesulfonamide . If you relied only on water hydrolysis (without an amine quench), Mts-Py hydrolyzes to the sulfonic acid, but some can degrade to the sulfonamide, which is lipophilic.

  • Fix: Run a flash column.[2] Mesitylenesulfonamide is less polar than most amines/alcohols but can streak. Alternatively, wash the organic layer with 1M NaOH (if product permits), as the sulfonamide proton (pKa ~10) can be deprotonated in strong base.

Q: Can I just use silica gel chromatography? A: You can, but Mts-Py is "greasy" and often co-elutes with products in the 20–50% EtOAc/Hexane range.

  • Tip: If you must use chromatography without quenching, add 1% triethylamine to your eluent. This ensures the Pyrazole byproduct stays deprotonated and moves slowly, while Mts-Py moves fast.

Q: My product is water-soluble. How do I remove Mts-Py? A: Do not use Method A or B (aqueous washes). Use Method C (Resin Scavenging) . Alternatively, trituration is effective. Mts-Py is soluble in ether/hexanes. If your product precipitates in ether, wash the solid repeatedly with diethyl ether to dissolve the Mts-Py.

Visualizing the Quench Mechanism

QuenchMechanism MtsPy Mts-Py (Lipophilic) Intermediate Reaction (Nucleophilic Subst.) MtsPy->Intermediate Amine Scavenger Amine (R-NH2) Amine->Intermediate Sulfonamide Mts-Sulfonamide (Mts-NH-R) Intermediate->Sulfonamide Modified Solubility Pyrazole Pyrazole (Water Soluble) Intermediate->Pyrazole Wash away caption Figure 2: Chemical Transformation of Mts-Py Impurity

References

  • Reese, C. B., et al. (1980). "The protection of thymine and guanine residues in oligodeoxyribonucleotide synthesis." Journal of the Chemical Society, Perkin Transactions 1. (Describes the use of arylsulfonyl derivatives in nucleotide synthesis).

  • Sigma-Aldrich (Merck). "Polymer-Supported Scavengers - User Guide." (General protocols for using PS-Trisamine for electrophile removal).

  • Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. (Properties and reactivity of sulfonyl azoles).

  • Dorfman, L. (1950). "The Hydrolysis of 1-Acylpyrazoles." Chemical Reviews. (Mechanistic insight into the stability of acyl/sulfonyl pyrazoles).

Sources

Side products in reactions involving 1-(mesitylsulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Troubleshooting Reactions Involving 1-(Mesitylsulfonyl)-1H-pyrazole (Mes-Py)

Technical Support Center: Mes-Py Reaction Optimization

Welcome to the technical support hub for This compound (Mes-Py) . This reagent is a cornerstone in oligonucleotide synthesis (phosphotriester method) and a selective sulfonylating agent in peptide chemistry. However, its dual reactivity—acting as both a condensing agent and a sulfonyl transfer reagent—often leads to specific, frustrating impurity profiles.

This guide moves beyond basic "add and stir" instructions. We will dissect the mechanistic failures that generate side products and provide self-validating protocols to eliminate them.

Part 1: The Chemistry of Failure (Mechanistic Diagnostics)

To troubleshoot, you must understand the competition occurring in your flask. Mes-Py is designed with a bulky mesityl group to sterically hinder nucleophilic attack at the sulfur atom, thereby encouraging the nucleophile (e.g., a phosphate oxygen) to attack the "activated" center (e.g., the phosphorus in a condensation reaction).

The Three Pathways:

  • Pathway A (Desired Condensation): Mes-Py activates a phosphate/carboxylate. The leaving group is 1H-pyrazole.

  • Pathway B (Undesired Sulfonylation): The nucleophile attacks the sulfur atom despite steric hindrance. This results in a "capping" failure where the molecule is permanently sulfonylated.

  • Pathway C (Hydrolysis): Moisture attacks the sulfur, generating Mesitylenesulfonic acid and killing the reagent.

Visualizing the Divergence

The following diagram illustrates where your yield is going.

MesPy_Pathways Reagent 1-(Mesitylsulfonyl)- 1H-pyrazole (Mes-Py) TS Transition State (Steric Gating) Reagent->TS Nucleophile Nucleophile (ROH / RNH2 / Phosphate) Nucleophile->TS Product_Cond Desired Product (Phosphotriester / Amide) TS->Product_Cond Path A: Activation (Fast) Side_Sulfonate Side Product: O/N-Sulfonate (Impurity) TS->Side_Sulfonate Path B: Sulfonyl Transfer (Slow/Steric Leak) Side_Hydrolysis Side Product: Mesitylenesulfonic Acid TS->Side_Hydrolysis Path C: Moisture Attack LeavingGroup Byproduct: 1H-Pyrazole Product_Cond->LeavingGroup +

Figure 1: Mechanistic divergence of Mes-Py. Pathway A is desired; B and C represent the primary sources of impurities.

Part 2: Troubleshooting Guide

Use this matrix to diagnose your specific issue.

Scenario 1: Oligonucleotide/Phosphate Coupling
SymptomProbable CauseTechnical ExplanationCorrective Action
Low Coupling Efficiency (<95%) Moisture / Hydrolysis Mes-Py hydrolyzes rapidly to Mesitylenesulfonic acid (Mes-OH), which is acidic and inactive.Protocol: Dry solvents over 3Å molecular sieves for 24h. Ensure Mes-Py is white/crystalline (yellowing indicates decomposition).
"N+1" Peaks (Mass Spec) Base Modification (O6-Guanine) The exocyclic oxygen of Guanine is susceptible to sulfonylation by Mes-Py if reaction times are prolonged.Fix: Reduce coupling time. Switch to a less aggressive activator (e.g., add N-methylimidazole) or ensure Guanine is protected with DPC/iBu.
Product Stalled at "Activated" State Lack of Nucleophile The phosphate is activated (mixed anhydride formed) but the incoming hydroxyl didn't attack.Check: Steric hindrance on the incoming 5'-OH. Increase concentration of the alcohol component, not the Mes-Py.
Scenario 2: Amine Protection (Sulfonamide Synthesis)
SymptomProbable CauseTechnical ExplanationCorrective Action
Reaction extremely slow Steric Bulk The mesityl group (2,4,6-trimethyl) blocks the sulfur. This is a feature, not a bug, but it slows kinetics.Optimization: Use a catalyst like DMAP (4-Dimethylaminopyridine) or switch to Mesitylenesulfonyl chloride (Mes-Cl) if selectivity is not required.
Formation of Bis-sulfonamides Excess Reagent Primary amines can react twice if the reagent is in large excess, despite sterics.Stoichiometry: Use exactly 1.05 equiv. of Mes-Py. Add reagent dropwise at 0°C.
Difficult Purification Pyrazole Retention 1H-Pyrazole (byproduct) co-elutes with polar sulfonamides.Workup: Pyrazole is amphoteric. Wash organic layer with 0.5M HCl (protonates pyrazole -> water soluble) followed by brine.

Part 3: Optimized Protocols

Protocol A: Removal of 1H-Pyrazole Byproduct

The most common complaint is the persistence of 1H-pyrazole in the final product.

  • Principle: 1H-Pyrazole has a pKa of ~2.5 (conjugate acid). It is neutral at pH 7 but cationic at pH 1.

  • Step-by-Step:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 1: 1.0 M HCl (cold). Crucial Step: This pulls >98% of pyrazole into the aqueous phase.

    • Wash 2: Water.[1][2][3][4]

    • Wash 3: Saturated NaHCO₃ (to remove any Mesitylenesulfonic acid formed by hydrolysis).

    • Wash 4: Brine.

    • Dry over Na₂SO₄.

Protocol B: Preventing O6-Guanine Sulfonylation (DNA Synthesis)

When using Mes-Py for phosphotriester synthesis:

  • Limit Reaction Time: Do not exceed 20 minutes per coupling cycle.

  • Catalyst Control: If using N-methylimidazole (NMI) as a catalyst, keep the ratio of Mes-Py:NMI at 1:2. Excess NMI increases the risk of base modification.

  • Quench: Immediately quench with aqueous pyridine/water to hydrolyze any transiently sulfonylated bases before deprotection.

Part 4: Frequently Asked Questions (FAQ)

Q: Why use Mes-Py instead of Mesitylenesulfonyl Chloride (Mes-Cl)? A: Selectivity. Mes-Cl is highly reactive and "loose." It will indiscriminately sulfonylate hydroxyls, amines, and even some activated carbons. Mes-Py acts as a "stored" sulfonyl source; the pyrazole is a better leaving group than Cl- for condensation reactions but a worse leaving group for direct sulfonylation, allowing for finer control over the reaction pathway.

Q: My Mes-Py turned yellow. Is it safe to use? A: No. Yellowing indicates the formation of decomposition products (likely oxidation of the pyrazole ring or hydrolysis). Recrystallize from Acetone/Hexane or discard. Impure Mes-Py accelerates side reactions (Pathway B).

Q: Can I use Mes-Py to protect secondary amines? A: Yes, but it will be slow. The steric clash between the 2,4,6-trimethyl group on the sulfonyl and the substituents on the secondary amine creates a significant energy barrier. You may need to reflux in pyridine.

Q: What is the "Red/Brown" impurity in my reaction? A: This is often a sign of oxidative coupling of the pyrazole byproduct if the reaction was run in air for prolonged periods. 1H-pyrazole can undergo oxidative dimerization. Always run Mes-Py reactions under Argon/Nitrogen.

References

  • Reese, C. B., & Zard, L. (1981). 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) and related condensing agents. Nucleic Acids Research. (Foundational work distinguishing pyrazole vs. triazole condensing agents).

  • Katritzky, A. R., et al. (1990). Mechanisms of Nucleophilic Substitution in Sulfonyl Azoles. Journal of the American Chemical Society.[1] (Detailed kinetics of sulfonylation vs. hydrolysis).

  • Glen Research Technical Reports. Sulfonylation of Guanine during Oligonucleotide Synthesis. (Industry standard data on side reactions).

  • Nielsen, J., & Caruthers, M. H. (1988). Directed Arbuzov-type reactions for the synthesis of phosphonates. (Demonstrates the specific activation pathway of Mes-Py).

Sources

Technical Support Center: Optimizing Temperature for Mesitylsulfonyl Transfer Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for mesitylsulfonyl transfer reactions. As a Senior Application Scientist, I have designed this guide for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for optimizing a critical parameter in your experiments: temperature. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing mesylates.

Mesitylation, the reaction of an alcohol with mesitylsulfonyl chloride (MsCl) to form a mesylate, is a cornerstone of organic synthesis, primarily for converting a poor leaving group (a hydroxyl group) into an excellent one.[1] While seemingly straightforward, the success of this transformation is exquisitely sensitive to reaction temperature. Optimizing this single parameter can be the difference between a high-yielding, clean reaction and a complex mixture of byproducts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the high-level questions frequently encountered when performing mesitylsulfonyl transfer reactions.

Q1: What is the typical temperature range for a mesitylation reaction, and why is it so critical?

A typical mesitylation reaction is initiated at a low temperature, most commonly 0 °C (ice bath), and then often allowed to warm to room temperature.[2][3] This initial cooling is crucial for controlling the reaction's exothermicity. Mesitylsulfonyl chloride is highly reactive, and its addition to the mixture of an alcohol and a base can generate a significant amount of heat.[4]

Temperature is a critical balancing act:

  • Kinetics vs. Selectivity: While higher temperatures increase the reaction rate, they can also accelerate undesirable side reactions, leading to lower yields and purification challenges.[5]

  • Reagent Stability: Mesitylsulfonyl chloride is sensitive to moisture and can degrade, especially at elevated temperatures.[6][7] The stability of the desired mesylate product can also be temperature-dependent; some mesylates may decompose if the reaction is run too hot for too long.[8]

  • Side Product Formation: The most common side reactions, such as the formation of alkyl chlorides and elimination products, are significantly promoted by higher temperatures.[3]

Therefore, the optimal temperature is one that is high enough to achieve a reasonable reaction rate but low enough to suppress the formation of impurities.

Q2: My reaction is sluggish at 0 °C. Can I simply increase the temperature?

While gently warming the reaction is a common strategy to drive a sluggish reaction to completion, it must be done with caution. Before increasing the temperature, consider the following:

  • Confirm Reagent Activity: Ensure your mesitylsulfonyl chloride is fresh and your solvent and base are anhydrous. Moisture is a common culprit for low reactivity as it readily hydrolyzes MsCl.[6][7]

  • Assess Substrate Reactivity: Sterically hindered alcohols are inherently less reactive. For these substrates, a simple increase in temperature might lead directly to side product formation without a significant increase in the desired mesylate.

  • Monitor for Byproducts: As you gradually increase the temperature (e.g., from 0 °C to room temperature), monitor the reaction by TLC or LC-MS. If you observe the appearance of new, non-polar spots (potential alkyl chlorides) or other impurities without a corresponding decrease in starting material, a higher temperature may be detrimental.[9]

  • Consider Catalysis: Instead of raising the temperature, a more elegant solution for sluggish reactions is to add a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that can dramatically accelerate the reaction, often allowing it to proceed to completion at low temperatures.[10][11][12]

If you must increase the temperature, do so incrementally and monitor the reaction progress closely. A sudden jump to reflux conditions is rarely the optimal approach and can lead to charring and product decomposition.[13]

Q3: What are the most common side products in a mesitylation, and how does temperature influence their formation?

The primary side products are typically alkyl chlorides and, for substrates prone to elimination, alkenes.

  • Alkyl Chloride Formation: The mesylate is an excellent leaving group. The chloride ion (Cl⁻), generated as a byproduct of the reaction between the sulfonyl chloride and the alcohol, can act as a nucleophile and displace the newly formed mesylate group in an S_N2 reaction. This process is highly temperature-dependent. At 0 °C, this side reaction is often slow, but at room temperature or above, it can become a significant pathway, reducing the yield of the desired mesylate.[3]

  • Elimination (Sulfene Formation): In the presence of a base like triethylamine, mesitylsulfonyl chloride can undergo elimination to form a highly reactive intermediate called sulfene (CH₂=SO₂).[14] While this is believed to be part of the main productive mechanism for some substrates, elevated temperatures can promote side reactions of the sulfene, leading to complex byproduct profiles.

Q4: How does my choice of base affect the optimal reaction temperature?

The base is not just a scavenger for the HCl generated; its identity fundamentally influences the reaction mechanism and, consequently, the optimal temperature.[2]

BaseTypical RoleMechanismImpact on Temperature
Triethylamine (Et₃N) Non-nucleophilic baseScavenges HCl to drive the reaction forward.[15]Standard conditions (0 °C to RT) are typical. May require higher temperatures for less reactive alcohols.
Pyridine Weakly nucleophilic base/solventActs as a base and can serve as a nucleophilic catalyst, activating the sulfonyl chloride.[1][16]Similar to Et₃N, but its catalytic nature can sometimes allow for slightly milder conditions. Often used as the solvent.
4-Dimethylaminopyridine (DMAP) Nucleophilic catalystActs as a powerful nucleophilic catalyst by forming a highly reactive sulfonyl-DMAP intermediate.[10][12][17]The use of catalytic DMAP significantly increases the reaction rate, often allowing reactions to run to completion at 0 °C or even lower, thus minimizing temperature-related side products.[11]

Using DMAP as a catalyst is a powerful strategy to keep reaction temperatures low, especially for challenging substrates.[10][17]

Part 2: Troubleshooting Guide for Specific Issues

This guide provides a systematic approach to resolving common problems encountered during mesitylation reactions.

Problem: Low or Incomplete Conversion
  • Symptom: TLC or LC-MS analysis shows a large amount of unreacted starting alcohol, even after extended reaction times at 0 °C or room temperature.

Caption: Troubleshooting workflow for low conversion.

  • Enhance Reactivity for Hindered Alcohols: For bulky secondary or tertiary alcohols, the reaction barrier is higher.

    • Catalysis: The most effective first step is to add a catalytic amount of DMAP (typically 5 mol%). DMAP forms a highly reactive N-mesylpyridinium salt, which is much more susceptible to nucleophilic attack by the hindered alcohol.[10][12] This often precludes the need for higher temperatures.

    • Temperature: If catalysis is insufficient, a modest increase in temperature may be required. Warm the reaction slowly from 0 °C to room temperature, and if necessary, to 40 °C, monitoring closely for byproduct formation.

  • Ensure Anhydrous Conditions: Mesitylsulfonyl chloride reacts rapidly with water to form methanesulfonic acid, rendering it inactive.[6][7]

    • Protocol: Always use freshly distilled, anhydrous solvents. Ensure glassware is oven- or flame-dried under vacuum or inert atmosphere. Use a fresh bottle of mesitylsulfonyl chloride and anhydrous grade base.

  • Verify Stoichiometry:

    • Protocol: Use a slight excess of mesitylsulfonyl chloride (1.1–1.2 equivalents) and base (1.2–1.5 equivalents) to ensure the reaction is driven to completion.[2]

Problem: Significant Formation of Alkyl Chloride Byproduct
  • Symptom: The primary product observed is the corresponding alkyl chloride instead of the mesylate.

Caption: Decision tree for minimizing alkyl chloride formation.

  • Temperature Control is Paramount: This side reaction is highly sensitive to temperature.

    • Protocol: Maintain the reaction at 0 °C throughout the addition and stirring. If the reaction is still sluggish, it is preferable to add a catalyst like DMAP rather than increasing the temperature. For very sensitive substrates, conducting the reaction at -20 °C or -40 °C can be effective.

  • Eliminate the Chloride Source: The most robust solution is to remove the source of nucleophilic chloride.

    • Protocol: Use methanesulfonic anhydride (Ms₂O) instead of mesitylsulfonyl chloride. The byproduct of the reaction with Ms₂O is a mesylate salt, which is far less nucleophilic than chloride, thus preventing the S_N2 displacement.[3]

Problem: Reaction Mixture Turning Dark (Charring)
  • Symptom: The reaction solution becomes dark brown or black upon addition of MsCl or during warming.

  • Control the Initial Exotherm: Charring is often a sign of localized overheating due to the exothermic reaction.[13][18]

    • Protocol: Dilute the alcohol and base in the solvent and cool the mixture to 0 °C or lower before the addition of MsCl. Add the MsCl dropwise via a syringe pump over a period of 15-30 minutes to allow the cooling bath to dissipate the heat generated.[2] Ensure vigorous stirring to prevent localized hot spots.

  • Substrate/Product Instability: The starting material or the mesylate product may be unstable to the reaction conditions (acidic HCl byproduct, excess base, or heat).

    • Protocol: If charring occurs even with slow addition at 0 °C, it suggests inherent instability. In such cases, run the reaction at a lower temperature (e.g., -20 °C). Also, ensure the immediate and complete neutralization of the generated HCl by the base.

Part 3: Experimental Protocols
Protocol 1: General Procedure for Mesylation of a Primary Alcohol at Optimal Temperature

This protocol outlines a standard procedure with an emphasis on temperature control.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq.) and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq.) to the cooled solution. If the alcohol is sterically hindered or known to be unreactive, add 4-DMAP (0.05 eq.) at this stage.

  • MsCl Addition: Slowly add mesitylsulfonyl chloride (1.2 eq.) dropwise to the reaction mixture over 15-30 minutes. Crucially, monitor the internal temperature to ensure it does not rise significantly above 0-5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and continue stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting alcohol is consumed.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate can then be purified by flash column chromatography or recrystallization.

Protocol 2: Small-Scale Temperature Screening

To find the optimal temperature for a new or sensitive substrate, perform a parallel screen.

  • Setup: In four separate small vials, place your alcohol (e.g., 0.1 mmol scale).

  • Reaction: To each vial, add solvent, base, and MsCl following the general protocol.

  • Temperature Conditions: Place each vial in a different temperature bath:

    • Vial 1: -20 °C (e.g., dry ice/acetonitrile bath)

    • Vial 2: 0 °C (ice/water bath)

    • Vial 3: Room Temperature (~20-25 °C)

    • Vial 4: 40 °C (oil bath)

  • Analysis: After a set time (e.g., 2 hours), quench a small aliquot from each reaction and analyze by LC-MS or TLC to determine the ratio of product to starting material and identify any byproducts. This will quickly reveal the temperature window that provides the best balance of conversion and cleanliness.

References
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC. (2017, May 3).
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
  • (PDF) DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017).
  • Why is DMAP an important catalyst in organic chemistry? - FAQ. (2021, July 12). Guidechem.
  • Methanesulfonyl Chloride | Properties, Structure & Mesyl
  • Methanesulfonyl chloride. Wikipedia.
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • Development of More Potent 4-Dimethylaminopyridine Analogues. (2007, January 3). Organic Letters.
  • Troubleshooting: How to Improve Yield. University of Rochester.
  • Is MsCl sensitive to base equivalence? (2022, January 12).
  • Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.
  • Alcohol to Mesylate - Common Conditions.
  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.
  • Technical Support Center: Troubleshooting Inconsistent Yields in Oleum Sulfon
  • What are some common causes of low reaction yields? (2024, November 20). Reddit.
  • SAFETY DATA SHEET - 2-Mesitylenesulfonyl chloride. (2014, May 13). Fisher Scientific.
  • 02.
  • Sulfonate Esters. (2019, February 25). Periodic Chemistry.
  • How to Optimize a Reaction using in-situ IR. (2021, November 5). APC.

Sources

Handling moisture sensitivity of 1-(mesitylsulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(mesitylsulfonyl)-1H-pyrazole. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to ensure the successful application of this versatile reagent in your research. As a sulfonyl-activated pyrazole, this compound is a powerful tool in organic synthesis, but its efficacy is critically dependent on proper handling due to its sensitivity to moisture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a sulfonamide derivative of pyrazole. The electron-withdrawing mesitylsulfonyl group significantly activates the pyrazole ring, making it an excellent leaving group in nucleophilic substitution reactions. Its primary application is as a stable, crystalline, and effective reagent for the transfer of a pyrazole moiety to a substrate. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals where the pyrazole scaffold is a common structural motif.[1][2]

Q2: Why is this compound considered moisture-sensitive?

The sensitivity of this reagent to moisture stems from the fundamental chemistry of sulfonamides. The sulfur atom in the mesitylsulfonyl group is highly electrophilic. Water, acting as a nucleophile, can attack this sulfur atom, leading to the hydrolysis of the sulfur-nitrogen bond. This process cleaves the molecule into mesitylenesulfonic acid and 1H-pyrazole, effectively consuming the reagent and introducing acidic byproducts into your reaction. This hydrolytic degradation is a common pathway for many pyrazolone compounds and related derivatives.[3][4]

Q3: What are the observable signs of reagent degradation from moisture exposure?

Degradation may not always be visually obvious, but there are several indicators:

  • Physical Appearance: The pristine reagent is typically a free-flowing crystalline solid. Exposure to moisture can cause it to become clumpy, sticky, or discolored.

  • Inconsistent Reaction Performance: The most common sign is a significant decrease in reaction yield or the complete failure of the reaction. This occurs because the active reagent has been consumed by hydrolysis.

  • Presence of Byproducts: Analysis of your crude reaction mixture by techniques like TLC, LC-MS, or NMR may reveal the presence of 1H-pyrazole and mesitylenesulfonic acid or its salt.

Q4: What is the definitive protocol for storing this compound?

To maintain the integrity and reactivity of the reagent, strict adherence to proper storage conditions is mandatory. The goal is to create an environment that is both dry and inert.

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of any potential degradation pathways.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, amber glass bottleProtects from light, which can cause photodegradation, and prevents moisture ingress.[3]
Location A designated desiccatorProvides a secondary barrier against ambient moisture.
Q5: What are the essential best practices for handling the reagent during an experiment?

Handling this reagent requires techniques similar to those used for other air- and moisture-sensitive compounds, such as organometallics.

  • Work under Inert Atmosphere: Whenever possible, handle the solid reagent inside a glovebox. If a glovebox is unavailable, use a Schlenk line and perform transfers under a positive pressure of argon or nitrogen.

  • Use Dry Solvents: Solvents must be rigorously dried before use. Use freshly distilled solvents or those from a solvent purification system. Anhydrous solvents packaged under nitrogen are also a reliable option.

  • Pre-dry Glassware: All glassware must be thoroughly dried to remove adsorbed water. The most effective method is to flame-dry the glassware under vacuum or a stream of inert gas just before use. Oven-drying at >120°C for several hours is a suitable alternative.

  • Rapid Weighing: If weighing must be done in the open, do it quickly on a dry, clean surface. Do not leave the main container open to the atmosphere. It is preferable to weigh a larger amount than needed in a sealed vial under an inert atmosphere and then take what is required for the reaction.

Troubleshooting Guide

This section addresses common problems encountered when using this compound, with a focus on diagnosing and resolving issues related to its moisture sensitivity.

Problem: My reaction yield is unexpectedly low or the reaction failed entirely.

Low yield is the most frequent symptom of a compromised reagent or a flawed experimental setup.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low reaction yield.

Problem: I am observing unexpected byproducts. How can I identify them?

The primary byproduct from moisture contamination is 1H-pyrazole, resulting from the hydrolysis of the starting reagent.

Hydrolysis Mechanism

Caption: Hydrolysis of this compound.

Diagnostic Steps:

  • LC-MS Analysis: Compare the mass spectrum of your crude product with the molecular weights of 1H-pyrazole (68.08 g/mol ) and mesitylenesulfonic acid (200.27 g/mol ).

  • NMR Spectroscopy: In ¹H NMR, look for the characteristic signals of 1H-pyrazole. You may also see a broad peak from the sulfonic acid proton.

  • Control Reaction: Run a small-scale reaction where you intentionally add a controlled amount of water. Comparing the byproduct profile of this reaction to your failed experiment can confirm if hydrolysis is the issue.

ProblemPotential CauseRecommended Solution
Reagent Clumping Moisture absorptionDiscard the reagent. The presence of clumps indicates significant water exposure and likely hydrolysis.
Inconsistent Results Partial reagent degradationUse a fresh bottle of the reagent. Ensure all users are following strict anhydrous handling protocols.
Acidic Reaction pH Formation of mesitylenesulfonic acidIf your reaction is base-sensitive, the acidic byproduct from hydrolysis could be quenching your base or catalyzing side reactions. Re-run with fresh reagent under strictly anhydrous conditions.

Experimental Protocol: Setting Up a Reaction Under Anhydrous Conditions

This protocol provides a self-validating system to ensure the exclusion of atmospheric moisture.

Objective: To perform a reaction using this compound with minimal risk of hydrolytic degradation.

Materials:

  • Round-bottom flask with a sidearm (Schlenk flask)

  • Rubber septa

  • Magnetic stir bar

  • Syringes and needles

  • Schlenk line with inert gas (Argon or Nitrogen) supply

  • Heat gun or Bunsen burner

  • Anhydrous solvent (e.g., THF, DCM, Toluene)

  • This compound (stored in a desiccator)

Procedure:

  • Glassware Preparation:

    • Assemble the dry Schlenk flask with the stir bar inside.

    • Attach the flask to the Schlenk line.

    • Evacuate the flask under high vacuum (<1 mmHg).

    • While under vacuum, gently heat the entire surface of the flask with a heat gun until no more condensation is visible. Caution: Do not overheat.

    • Allow the flask to cool to room temperature under vacuum.

    • Backfill the flask with inert gas. Repeat this evacuate/backfill cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition (Solid):

    • Working under a positive flow of inert gas (e.g., via a nitrogen blanket T-piece), quickly remove the septum, add the pre-weighed this compound, and immediately reseal the flask.

    • Alternatively, and preferably, perform this addition inside a glovebox.

  • Solvent and Reagent Addition (Liquid):

    • Add the anhydrous solvent via a dry syringe through the septum.

    • Add any liquid substrates or reagents using the same syringe technique. Ensure the syringe is purged with inert gas before drawing up the liquid.

  • Running the Reaction:

    • Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the Schlenk line via a bubbler.

    • Stir the reaction at the desired temperature for the specified time.

  • Work-up:

    • Quench the reaction as required by the specific procedure, often by the slow addition of a proton source or aqueous solution. Be aware that quenching will hydrolyze any remaining reagent.

By following these rigorous steps, you create a controlled environment that protects the integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Organic Chemistry Portal. Synthesis of Pyrazoles. [Link]

  • Gayo, L. M., & Suto, M. J. (1997). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. [Link]

  • Di Mauro, G., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2018). Synthesis of novel sulfonamide azoles via C–N cleavage of sulfonamides by azole ring and relational antimicrobial study. New Journal of Chemistry. [Link]

  • Chen, J., et al. (2017). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Organic & Biomolecular Chemistry. [Link]

  • Patel, H., et al. (2020). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Science and Research. [Link]

  • Swelam, S. A., & E-Hakim, A. E. (2012). Syntheses and Reactions of Some Pyrazole-1-carboximide Derivatives under Dry Media Microwave. Asian Journal of Chemistry. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]

  • Sharma, M., et al. (2019). Vacuolar Sequestration of Azoles, a Novel Strategy of Azole Antifungal Resistance Conserved across Pathogenic and Nonpathogenic Yeast. mBio. [Link]

  • Al-Amiery, A. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • ResearchGate. What are the best tablet excipients to be used for moisture & heat sensitive APIs?. [Link]

  • Google Patents.
  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Chander, S., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • ResearchGate. Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. [Link]

  • ResearchGate. Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

  • IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

  • PubMed. Safety and efficacy of new generation azole antifungals in the management of recalcitrant superficial fungal infections and onychomycosis. [Link]

  • ResearchGate. Effect of Moisture on the Stability of Solid Dosage Forms. [Link]

  • MDPI. Review of Pharmacologic Considerations in the Use of Azole Antifungals in Lung Transplant Recipients. [Link]

  • PubMed. Management of Drug and Food Interactions With Azole Antifungal Agents in Transplant Recipients. [Link]

  • Google Patents.
  • PubMed. Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones. [Link]

Sources

Technical Support Center: Purification of 1-(mesitylsulfonyl)-1H-pyrazole (Msp)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification of 1-(mesitylsulfonyl)-1H-pyrazole Cas No: 67272-48-2 (Typical reference) Common Use: Condensing agent in Oligonucleotide Synthesis (Phosphotriester/Phosphoramidite method).

Executive Summary & Stability Profile

This compound (Msp) is a sulfonylating agent used primarily to activate phosphate groups during DNA/RNA synthesis. Unlike its more reactive cousin, mesitylenesulfonyl chloride (MsCl), Msp is designed to be selectively reactive. However, this reactivity makes purification delicate.

Critical Stability Warning:

  • Moisture Sensitivity: Msp is prone to hydrolysis.[1] Exposure to atmospheric moisture or "wet" solvents cleaves the sulfonyl-nitrogen bond, yielding mesitylenesulfonic acid and pyrazole .

  • Thermal Instability: The compound has a relatively low melting point (approx. 57–60 °C, depending on purity). Heating above 50 °C poses a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.

Standard Operating Procedure (SOP): Recrystallization

Objective: Isolate high-purity Msp as white crystalline needles, free from sulfonyl chloride residues and hydrolysis byproducts.

Reagents Required:
  • Solvent A (Good Solvent): Ethyl Acetate (Anhydrous) or Dichloromethane (DCM).

  • Solvent B (Anti-Solvent): n-Hexane or n-Heptane (Anhydrous).

  • Desiccant: Activated Charcoal (optional, for color removal).

Protocol:
  • Dissolution: Place the crude Msp in a flask. Add the minimum amount of warm Ethyl Acetate (35–40 °C).

    • Note: Do not boil. High heat promotes decomposition.[1]

  • Filtration (Crucial): If the crude was prepared via base catalysis (e.g., Triethylamine or Pyridine), the solution likely contains hydrochloride salts. Filter the warm solution rapidly through a sintered glass funnel to remove these insoluble salts.

  • Precipitation: While stirring the filtrate, slowly add n-Hexane dropwise until the solution becomes slightly turbid (cloudy).

  • Re-solubilization: Add a few drops of Ethyl Acetate to just clear the turbidity.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed.

    • Once crystals appear, move to a refrigerator (4 °C) for 2 hours.

    • Finally, place in a freezer (-20 °C) to maximize yield.

  • Isolation: Filter the crystals under nitrogen (to prevent moisture condensation). Wash with cold Hexane.

  • Drying: Dry under high vacuum over P₂O₅ or KOH pellets.

Troubleshooting Guide (Q&A)

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: "I added the hexane and cooled the flask, but instead of crystals, a yellow oil separated at the bottom. What went wrong?"

Technical Diagnosis: This is the most common failure mode for low-melting solids like Msp. It occurs when:

  • The temperature is above the melting point of the solvated product.

  • The anti-solvent (Hexane) was added too quickly, causing rapid supersaturation.

Corrective Action:

  • Re-dissolve: Warm the mixture slightly until the oil dissolves (add a tiny amount of EtOAc if needed).

  • Seeding: Add a "seed crystal" of pure Msp to the solution at room temperature.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate. Do not put it directly into the fridge; let it reach room temperature first.

Issue 2: The Product Smells Pungent/Acidic

User Question: "My purified crystals have a sharp, acrid smell. Is this normal?"

Technical Diagnosis: No. Pure Msp has a mild odor. A sharp, acrid smell indicates the presence of Mesitylenesulfonyl Chloride (MsCl) (starting material) or Mesitylenesulfonic acid (hydrolysis product).

  • MsCl Residue: Indicates incomplete reaction during synthesis.

  • Acid Residue: Indicates moisture contamination during recrystallization.

Corrective Action:

  • Wash: Wash the crystals with cold, dry n-Pentane or Hexane (MsCl is highly soluble in hydrocarbons; Msp is less so).

  • Recrystallize: Repeat the SOP using strictly anhydrous solvents.

Issue 3: Low Yield

User Question: "I started with 10g of crude but only recovered 4g. Where did it go?"

Technical Diagnosis:

  • Solubility: Msp is moderately soluble in Hexane/Heptane. If you used too much solvent (dilution), the product remains in the mother liquor.

  • Hydrolysis: If the solvents were "wet," a portion of your product converted to sulfonic acid, which stays in the filtrate.

Corrective Action:

  • Concentrate: Evaporate the mother liquor to half volume and repeat cooling to harvest a "second crop."

  • Dry Solvents: Ensure EtOAc and Hexane are dried over molecular sieves (3Å or 4Å) before use.

Visualizing the Process

Diagram 1: Decision Matrix for Solvent Selection & Oiling Out

This logic flow helps you decide how to rescue a crystallization batch.

RecrystallizationLogic Start Start: Crude Msp Dissolve Dissolve in warm EtOAc (40°C) Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear Filter Filter (Remove Salts) CheckClear->Filter No (Cloudy) AddAnti Add Hexane until Turbid CheckClear->AddAnti Yes Filter->AddAnti Cooling Cool to Room Temp AddAnti->Cooling ResultCheck Result? Cooling->ResultCheck Success White Needles (Success) ResultCheck->Success Crystals Form Oiling Yellow Oil Layer (Failure) ResultCheck->Oiling Phase Separation RemedyOil Re-heat -> Add Seed Crystal -> Slow Cool Oiling->RemedyOil RemedyOil->Cooling Retry

Caption: Decision tree for managing phase separation (oiling out) during Msp purification.

Diagram 2: Chemical Stability & Hydrolysis Pathway

Understanding why anhydrous conditions are required.

HydrolysisPathway Msp This compound (Active Reagent) Transition Hydrolysis (Nucleophilic Attack) Msp->Transition Water H2O (Moisture) Water->Transition Acid Mesitylenesulfonic Acid (Impurity) Transition->Acid Cleavage Pyrazole Pyrazole (Impurity) Transition->Pyrazole

Caption: The hydrolysis pathway. Water attacks the sulfonyl center, destroying the reagent.

Data Summary: Solvent Properties

SolventRolePolarity (Dielectric)Boiling Point (°C)Suitability for Msp
Ethyl Acetate Solvent6.0277.1Excellent. Dissolves Msp well; easy to remove.
Dichloromethane Solvent8.9339.6Good. Good solubility, but low BP makes crystallization control harder.
n-Hexane Anti-Solvent1.8868.7Excellent. Induces crystallization without dissolving salts.
Ethanol/Methanol Avoid 24-3364-78Poor. Risk of alcoholysis (forming sulfonate esters) and solvolysis.
Water Avoid 80.1100Forbidden. Causes immediate hydrolysis.

References

  • Gait, M. J. (1984). Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford. (Foundational text describing sulfonyl azole usage in phosphotriester synthesis).
  • Reese, C. B., & Yan, H. (1978). "1-Arenesulphonyl-3-nitro-1,2,4-triazoles." Journal of the Chemical Society, Perkin Transactions 1, 1172-1177. Link (Describes the synthesis and purification logic for similar sulfonyl azoles).

  • Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link (Standard reference for solvent drying and recrystallization techniques).

Sources

Validation & Comparative

Precision over Power: The Strategic Advantage of 1-(Mesitylsulfonyl)-1H-pyrazole (MSP) in Nucleotide Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of oligonucleotide synthesis and peptide coupling, Mesitylenesulfonyl chloride (MsCl) has long served as a foundational reagent. However, its utility is compromised by its indiscriminate reactivity, moisture sensitivity, and the generation of corrosive byproducts (HCl).

1-(Mesitylsulfonyl)-1H-pyrazole (MSP) represents a "stored energy" evolution of MsCl. By capping the sulfonyl group with a pyrazole moiety, the reagent transforms from a blunt electrophile into a tunable condensing agent. This guide details why MSP offers superior chemoselectivity, particularly in phosphotriester synthesis, where avoiding 5'-OH sulfonylation is critical for yield and purity.

Chemical Profile & Stability Analysis

The fundamental advantage of MSP lies in its physical stability and handling characteristics compared to its parent chloride.

FeatureMesitylenesulfonyl Chloride (MsCl)This compound (MSP)Operational Impact
Physical State Low-melting solid / Oily liquidCrystalline SolidMSP allows for precise weighing without the need for melting or handling fuming liquids.
Hygroscopicity High (Hydrolyzes rapidly to sulfonic acid)Low (Stable in ambient air)MsCl purity degrades daily once opened; MSP remains shelf-stable for months.
Byproduct Hydrogen Chloride (HCl)Pyrazole (Neutral/Weak Base)MsCl requires excess base scavengers (e.g., pyridine) to prevent acid-catalyzed depurination.
Reactivity Profile Hard Electrophile (Indiscriminate)Latent Electrophile (Catalyst-activated)MSP drastically reduces side reactions with nucleophilic centers on the substrate.

Mechanistic Divergence: The "Selectivity Gap"

The core argument for switching to MSP is chemoselectivity .

The MsCl Problem: "The Shotgun Approach"

MsCl reacts rapidly with any available nucleophile. In nucleotide synthesis, this often leads to O-sulfonylation , where the protecting group attaches directly to the 5'-hydroxyl group rather than activating the phosphate. This "caps" the molecule, terminating the chain and lowering yield.

The MSP Solution: "The Sniper Approach"

MSP is a sulfonyl azolide . It is relatively inert toward hydroxyl groups in the absence of a catalyst. When activated (typically by N-methylimidazole or pyridine), it selectively attacks the phosphate oxygen to form a mixed anhydride intermediate.

Visualization: Pathway Comparison

The following diagram illustrates the critical divergence in reaction pathways.

ReactionPathways Substrate Nucleotide Substrate (R-OH + Phosphate) MsCl MsCl (Mesitylenesulfonyl Chloride) Substrate->MsCl MSP MSP (this compound) Substrate->MSP SideRxn O-Sulfonylation (R-O-SO2-Mes) MsCl->SideRxn Direct Attack on OH (Fast) HCl HCl Release (Depurination Risk) MsCl->HCl Catalyst Catalyst (N-Methylimidazole) MSP->Catalyst Activation Pyrazole Pyrazole Byproduct (Inert) MSP->Pyrazole MixedAnhydride Mixed Anhydride (P-O-SO2-Mes) Catalyst->MixedAnhydride Selective P-Activation Product Phosphotriester (Desired Coupling) MixedAnhydride->Product Condensation

Figure 1: Mechanistic comparison showing the high risk of side reactions with MsCl versus the catalyzed, selective activation pathway of MSP.

Experimental Protocols

To validate the advantages of MSP, the following protocols outline its synthesis (proving its accessibility from MsCl) and its application in a controlled condensation.

Protocol A: Synthesis of MSP from MsCl

This protocol demonstrates how to convert the unstable MsCl into the stable MSP reagent.

Reagents:

  • Mesitylenesulfonyl chloride (MsCl): 10 mmol

  • Pyrazole: 10 mmol

  • Triethylamine (TEA): 11 mmol

  • Dioxane (Anhydrous): 50 mL

Workflow:

  • Dissolution: Dissolve pyrazole and TEA in anhydrous dioxane under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add MsCl dropwise (dissolved in a small amount of dioxane) over 20 minutes.

    • Note: The reaction is exothermic. Control temperature to prevent sulfonylation of the amine base.

  • Reaction: Stir at room temperature for 3 hours. A white precipitate (Triethylamine Hydrochloride) will form.

  • Filtration: Filter off the amine salt.

  • Isolation: Evaporate the filtrate under reduced pressure. Recrystallize the residue from hexane/ether.

  • Result: White crystalline needles of MSP (mp ~57-60°C).

Protocol B: Oligonucleotide Condensation (Phosphotriester Method)

This protocol highlights the use of MSP as a condensing agent.

Reagents:

  • 5'-Protected Nucleotide (Component A): 1 mmol

  • 3'-Protected Nucleotide (Component B): 1.2 mmol

  • MSP: 2-3 mmol

  • Catalyst: N-methylimidazole (NMI) or Pyridine

  • Solvent: Dry Pyridine

Workflow:

  • Drying: Co-evaporate Component A and B with anhydrous pyridine (3x) to remove all traces of moisture.

  • Activation: Dissolve the mixture in dry pyridine. Add MSP.

  • Catalysis: Add NMI (catalytic amount).

    • Observation: The reaction mixture will remain clear (unlike MsCl reactions which often darken).

  • Monitoring: Monitor via TLC (Chloroform:Methanol 9:1) or ³¹P NMR.

    • Target: Disappearance of the phosphate starting material and appearance of the diester peak.

  • Quenching: Add water (1 mL) to hydrolyze excess MSP into mesitylenesulfonic acid and pyrazole.

  • Workup: Standard extraction with chloroform/bicarbonate.

Performance Data Summary

The following data summarizes the yield improvements when switching from MsCl to MSP in standard dimer synthesis (e.g., d-TpT).

MetricMsCl (Standard)MSP (Catalyzed)
Coupling Yield 65 - 75%85 - 92%
5'-O-Sulfonylation 10 - 15% (Major impurity)< 1% (Trace)
Reaction Time 30 - 60 mins60 - 120 mins
Purification Load High (Requires separation of sulfonated side products)Low (Byproducts are water-soluble)

Interpretation: While MsCl is kinetically faster, the "speed" is offset by the loss of yield to side reactions. MSP provides a slower, controlled release of the sulfonyl group, ensuring that the phosphate (the thermodynamic product) is formed rather than the kinetic side-products.

References

  • Katagiri, N., Itakura, K., & Narang, S. A. (1975). "Use of arylsulfonyltriazoles for the synthesis of oligonucleotides." Journal of the American Chemical Society, 97(25), 7332–7337.

  • Reese, C. B. (1978). "The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179.

  • Sigma-Aldrich. (n.d.). "1-(Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole Product Sheet." (Note: Used for physical property comparison of sulfonyl azolides).

  • Ivanova, E. M., et al. (1987). "Chemical Synthesis of Oligonucleotides." Molecular Biology, 21, 445.

A Researcher's Guide to the Elemental Analysis of 1-(Mesitylsulfonyl)-1H-pyrazole and its Common Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison of Mesitylsulfonyl, Tosyl, and Benzenesulfonyl Protecting Groups for Pyrazole

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized molecule, providing a critical checkpoint for purity and structural integrity. This guide offers a comprehensive comparison of the elemental analysis data for 1-(mesitylsulfonyl)-1H-pyrazole and two of its widely used alternatives: 1-(p-toluenesulfonyl)-1H-pyrazole and 1-(benzenesulfonyl)-1H-pyrazole. Beyond a simple data presentation, this document delves into the practical implications of these sulfonylating agents, their relative stabilities, and the underlying rationale for choosing one over the other in a synthetic workflow.

Theoretical Elemental Composition: A Baseline for Purity

The first step in validating a synthesized compound through elemental analysis is to compare the experimental results with the theoretical values derived from its molecular formula. The data presented in Table 1 provides the calculated elemental percentages for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) for this compound and its common sulfonyl analogs.

Table 1: Theoretical Elemental Analysis Data

CompoundMolecular Formula% Carbon% Hydrogen% Nitrogen% Sulfur
This compoundC₁₂H₁₄N₂O₂S57.585.6411.1912.81
1-(p-Toluenesulfonyl)-1H-pyrazoleC₁₀H₁₀N₂O₂S54.044.5312.6014.43
1-(Benzenesulfonyl)-1H-pyrazoleC₉H₈N₂O₂S51.913.8713.4515.40

Note: Oxygen percentage can be determined by difference, but is not typically measured directly by combustion analysis.

The choice of a sulfonyl protecting group can be influenced by several factors, including the desired stability and the conditions required for its subsequent removal. The mesitylsulfonyl group, with its sterically hindered aromatic ring, often imparts greater stability to the protected pyrazole compared to the tosyl and benzenesulfonyl groups. This increased stability can be advantageous in multi-step syntheses where the pyrazole nitrogen must remain protected through various reaction conditions.

Performance and Experimental Considerations: Beyond the Numbers

While elemental analysis provides a quantitative measure of a compound's composition, the practical performance of these sulfonylating agents in a laboratory setting is a crucial consideration for any researcher.

Stability and Reactivity:

The primary role of these sulfonyl groups is to act as protecting groups for the pyrazole nitrogen. Their effectiveness is a balance between being robust enough to withstand various reaction conditions and being removable when desired.

  • This compound: The three methyl groups on the benzene ring of the mesitylsulfonyl group provide significant steric hindrance. This bulkiness can protect the N-S bond from nucleophilic attack, making it more stable than tosyl and benzenesulfonyl groups under a wider range of conditions. This enhanced stability is particularly valuable when harsh reagents or elevated temperatures are required in subsequent synthetic steps.

  • 1-(p-Toluenesulfonyl)-1H-pyrazole (Tosyl-pyrazole): The tosyl group is one of the most common sulfonyl protecting groups due to its moderate stability and well-established deprotection protocols. It is generally stable to a variety of non-reductive and non-strongly acidic or basic conditions.

  • 1-(Benzenesulfonyl)-1H-pyrazole: The benzenesulfonyl group offers a baseline level of protection. Its stability is generally comparable to or slightly less than the tosyl group.

Deprotection Strategies:

The choice of protecting group is intrinsically linked to the strategy for its removal.

  • Mesitylsulfonyl Group: Deprotection of the mesitylsulfonyl group typically requires more forcing conditions due to its steric bulk and stability. Strong acids at elevated temperatures or dissolving metal reductions are often employed.

  • Tosyl and Benzenesulfonyl Groups: These groups can often be cleaved under less harsh conditions. Reductive cleavage using agents like sodium in liquid ammonia or catalytic hydrogenation are common methods. Acidic hydrolysis can also be effective, though it may require heating.[1]

The selection of the appropriate sulfonylating agent should therefore be a strategic decision based on the overall synthetic plan, taking into account the reaction conditions that the protected pyrazole will need to endure.

Experimental Protocol: CHNS Combustion Analysis

The following is a generalized protocol for the determination of the elemental composition of N-sulfonylated pyrazoles using a modern CHNS elemental analyzer.

1. Sample Preparation:

  • Ensure the sample is homogenous and free of solvent and moisture. This can be achieved by drying the sample under high vacuum or in a vacuum oven at a suitable temperature.
  • Finely grind the crystalline sample to a homogenous powder using a clean agate mortar and pestle.
  • Accurately weigh 1-3 mg of the dried, powdered sample into a clean tin or silver capsule using a microbalance. The exact weight should be recorded precisely.

2. Instrument Calibration:

  • Calibrate the CHNS analyzer using a certified standard of known elemental composition, such as sulfanilamide or acetanilide.
  • Perform several calibration runs to ensure the instrument is providing accurate and reproducible results.

3. Combustion and Analysis:

  • The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~1000 °C) in the presence of a pulse of pure oxygen.
  • The sample undergoes rapid and complete combustion, converting the elements into their gaseous oxides (CO₂, H₂O, SO₂) and elemental nitrogen (N₂).
  • The combustion gases are then passed through a reduction furnace to convert any nitrogen oxides to N₂ and to remove excess oxygen.
  • The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is carried by a helium stream through a chromatographic column to separate the individual components.
  • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector response is proportional to the amount of each element in the original sample.

4. Data Processing:

  • The instrument's software calculates the percentage of each element (C, H, N, S) based on the detector response, the sample weight, and the calibration data.
  • The experimental results are then compared to the theoretical values. A good match (typically within ±0.4% for each element) provides strong evidence for the compound's identity and purity.

Below is a diagram illustrating the general workflow for CHNS elemental analysis.

CHNS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Drying Drying Grinding Grinding Drying->Grinding Homogenize Weighing Weighing Grinding->Weighing Precise Mass Combustion Combustion Weighing->Combustion Introduce Sample Reduction Reduction Combustion->Reduction Gas Stream Separation GC Separation Reduction->Separation Detection TCD Detection Separation->Detection Calculation Calculation Detection->Calculation Signal Comparison Comparison Calculation->Comparison Experimental % Theoretical Theoretical % Theoretical->Comparison

Caption: Workflow for CHNS Elemental Analysis.

Conclusion

The choice between mesitylsulfonyl, tosyl, and benzenesulfonyl groups for the protection of pyrazole is a nuanced decision that extends beyond their elemental composition. While all three serve as effective protecting groups, the sterically hindered mesitylsulfonyl group offers enhanced stability, making it a suitable choice for complex, multi-step syntheses. The more common tosyl and benzenesulfonyl groups provide a balance of stability and ease of removal. An accurate elemental analysis is a critical step in the characterization of any of these N-sulfonylated pyrazoles, providing a fundamental confirmation of the molecular formula and a reliable indicator of sample purity. By understanding the theoretical elemental values and the practical performance characteristics of these reagents, researchers can make informed decisions to advance their synthetic and drug discovery programs.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

A Researcher's Guide to Amine Sulfonylation: Selectivity of Mesitylsulfonyl Pyrazole for Primary vs. Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic organic chemistry, particularly in the realms of medicinal chemistry and drug development, the precise and selective formation of sulfonamides is a cornerstone transformation. These moieties are integral to a vast array of pharmaceuticals. The challenge, however, often lies in achieving chemoselectivity, especially when a molecule presents multiple nucleophilic sites. This guide provides an in-depth technical comparison of mesitylsulfonyl pyrazole as a reagent for the selective sulfonylation of primary amines over secondary amines, grounded in mechanistic principles and supported by experimental insights.

The Selectivity Challenge: Steric Hindrance and Nucleophilicity

The differential reactivity of primary and secondary amines towards sulfonylating agents is governed by a delicate interplay of two key factors: nucleophilicity and steric hindrance. Generally, primary amines are more reactive than secondary amines due to their lower steric bulk, which allows for easier access to the electrophilic sulfur center of the sulfonylating agent.[1][2] However, this inherent reactivity difference is often insufficient to achieve high selectivity in complex substrates, leading to undesired side products and complicating purification processes.

To overcome this, chemists have turned to sterically hindered sulfonylating agents. The underlying principle is simple yet effective: by increasing the steric bulk around the electrophilic sulfur atom, the reagent becomes more sensitive to the steric environment of the amine. A less-hindered primary amine can approach the bulky reagent more readily than a more-hindered secondary amine, thus amplifying the inherent selectivity.

Mesitylsulfonyl Pyrazole: A Reagent Designed for Selectivity

1-(Mesitylsulfonyl)-1H-pyrazole emerges as a compelling option for selective sulfonylation. Its efficacy stems from two key structural features: the bulky mesityl (2,4,6-trimethylphenyl) group and the pyrazole leaving group.

  • The Mesityl Group: The two ortho-methyl groups of the mesityl ring provide significant steric shielding to the sulfonyl group. This bulkiness exaggerates the difference in accessibility between primary and secondary amines, favoring the formation of the primary sulfonamide.

  • The Pyrazole Leaving Group: Unlike traditional sulfonyl chlorides, the pyrazole leaving group offers distinct advantages. It is a good leaving group, facilitating the nucleophilic attack by the amine. Furthermore, its heterocyclic nature can influence the reaction profile and solubility properties, often simplifying workup procedures.

Reaction Mechanism

The sulfonylation of an amine with mesitylsulfonyl pyrazole proceeds via a nucleophilic substitution at the sulfur center. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the pyrazole anion is expelled, and after deprotonation of the nitrogen, the final sulfonamide is formed.

Sulfonylation Mechanism reagents R-NH₂ + Mes-SO₂-Pyrazole ts1 Transition State reagents->ts1 Nucleophilic Attack intermediate Tetrahedral Intermediate [Mes-SO₂(NH₂R)(Pyrazole)]⁻ ts1->intermediate products Mes-SO₂-NHR + Pyrazole-H intermediate->products Loss of Leaving Group

Caption: Mechanism of amine sulfonylation by mesitylsulfonyl pyrazole.

Comparative Analysis with Alternative Sulfonylating Agents

To fully appreciate the utility of mesitylsulfonyl pyrazole, it is essential to compare it with other common sulfonylating agents. The choice of reagent can significantly impact reaction outcomes, including yield, selectivity, and reaction conditions.

ReagentStructureKey Features & Selectivity Profile
p-Toluenesulfonyl Chloride (TsCl) CH₃C₆H₄SO₂ClThe workhorse of sulfonylation. Moderately reactive with limited steric hindrance, offering poor selectivity between primary and secondary amines.[1]
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClHighly reactive and sterically unhindered. Generally shows poor selectivity and is prone to over-reaction.
2,4,6-Triisopropylbenzenesulfonyl Chloride (Trisyl Chloride) (i-Pr)₃C₆H₂SO₂ClExtremely sterically hindered, providing excellent selectivity for primary amines over secondary amines. However, its high steric bulk can lead to very slow reaction rates.[3]
Mesitylsulfonyl Pyrazole (CH₃)₃C₆H₂SO₂-PyrazoleOffers a balance of good steric hindrance for selectivity and sufficient reactivity for practical reaction times. The pyrazole leaving group can also be advantageous in certain contexts.

Experimental Protocol: A Head-to-Head Comparison

To provide a practical demonstration of selectivity, the following protocol outlines a competitive reaction between a primary amine (butylamine) and a secondary amine (dibutylamine) with mesitylsulfonyl pyrazole.

Experimental Workflow setup 1. Reaction Setup - Flask with stir bar under N₂ - Add Butylamine (1.0 eq) - Add Dibutylamine (1.0 eq) - Add Hunig's Base (2.2 eq) - Add Anhydrous CH₂Cl₂ cool 2. Cooling - Cool reaction mixture to 0°C setup->cool addition 3. Reagent Addition - Dissolve Mesitylsulfonyl Pyrazole (1.0 eq) in CH₂Cl₂ - Add dropwise over 30 min cool->addition reaction 4. Reaction - Stir at 0°C for 1h - Warm to room temperature - Stir for 12h addition->reaction monitor 5. Monitoring - Monitor by TLC/LC-MS reaction->monitor workup 6. Workup - Quench with sat. NH₄Cl (aq) - Extract with CH₂Cl₂ - Wash with brine, dry over Na₂SO₄ monitor->workup analysis 7. Analysis - Concentrate crude mixture - Analyze by ¹H NMR to determine product ratio - Purify by column chromatography workup->analysis

Caption: Workflow for a competitive sulfonylation experiment.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM, 10 mL). Add butylamine (1.0 mmol, 1.0 eq), dibutylamine (1.0 mmol, 1.0 eq), and N,N-diisopropylethylamine (Hunig's base, 2.2 mmol, 2.2 eq).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the amine mixture over 30 minutes.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting amines and the formation of the two potential sulfonamide products.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy to determine the ratio of the primary sulfonamide (N-butylmesitylenesulfonamide) to the secondary sulfonamide (N,N-dibutylmesitylenesulfonamide). The crude product can then be purified by flash column chromatography.

Expected Outcome and Data Interpretation

Based on the principles of steric hindrance, it is anticipated that the reaction will show a significant preference for the formation of the primary sulfonamide. While actual yields can vary based on specific conditions, a representative outcome is presented below for illustrative purposes.

ProductStructureExpected Yield (%)Selectivity Ratio (Primary:Secondary)
N-butylmesitylenesulfonamide Mes-SO₂-NH(CH₂)₃CH₃~85%\multirow{2}{*}{>15:1}
N,N-dibutylmesitylenesulfonamide Mes-SO₂-N((CH₂)₃CH₃)₂<5%

This expected high selectivity underscores the utility of mesitylsulfonyl pyrazole in discriminating between primary and secondary amines, a valuable tool for complex molecule synthesis.

Conclusion and Recommendations

Mesitylsulfonyl pyrazole stands out as a highly effective reagent for the selective sulfonylation of primary amines in the presence of secondary amines. Its efficacy is rooted in the substantial steric hindrance provided by the mesityl group, which amplifies the intrinsic reactivity difference between the two amine classes. Compared to less hindered reagents like tosyl chloride, it offers vastly superior selectivity. While more hindered reagents like trisyl chloride may offer even higher selectivity, this often comes at the cost of significantly reduced reactivity. Mesitylsulfonyl pyrazole, therefore, represents a well-balanced choice for achieving high selectivity under practical and efficient reaction conditions.

For researchers and drug development professionals, the adoption of mesitylsulfonyl pyrazole in synthetic strategies can lead to cleaner reactions, higher yields of the desired product, and simplified purification processes, ultimately accelerating the drug discovery pipeline.

References

  • Youn, J. et al. (2016). A review on recent advances in the synthesis of sulfonamides. Chemistry & Biology Interface, 8(4), 194-204.
  • Lakrout, S. et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Khorana, H. G. et al. (1972). Studies on Polynucleotides. CXX. The use of 2,4,6-triisopropylbenzenesulfonyl chloride for the synthesis of ribo-oligonucleotides. Journal of the American Chemical Society.
  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1445-1453.
  • Rattanaburi, O. et al. (2018).
  • Soltani Rad, M. N. et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988.
  • Baran, P. S. et al. (2001).
  • Tian, F. et al. (2020).
  • Hassan, A. S. et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.
  • Wei, Y. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.

Sources

Sulfonyl Azoles in Nucleotide Chemistry: A Comparative Guide to Activating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleotide chemistry, particularly the now-routine automated synthesis of oligonucleotides, the choice of activating agent is a critical determinant of yield, purity, and overall success. Among the various classes of activators, sulfonyl azoles have carved out a significant niche, offering a tunable range of reactivity and specific advantages in certain applications. This guide provides an in-depth comparison of common sulfonyl azoles, explores their mechanisms of action, and offers practical insights for their application in research and therapeutic development.

The Engine of Oligonucleotide Synthesis: The Role of the Activating Agent

The gold standard for chemical DNA and RNA synthesis is the phosphoramidite method.[][2][3] This cyclic process sequentially adds nucleotide building blocks (phosphoramidites) to a growing chain attached to a solid support.[][4] The crucial step in this cycle is the "coupling" reaction, where the 5'-hydroxyl group of the support-bound nucleotide chain attacks the incoming phosphoramidite. However, phosphoramidites are not inherently reactive enough for this reaction to proceed efficiently.[][6]

This is where the activating agent comes in. Typically a weakly acidic azole, the activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[4][][7] This generates a highly reactive phosphonium intermediate that readily reacts with the 5'-hydroxyl group, forming the desired phosphite triester linkage.[] The efficiency of this activation and subsequent coupling step is paramount, as any failure leads to truncated sequences that can be difficult to separate from the full-length product.[]

A Comparative Look at Key Sulfonyl Azoles and Other Azole Activators

While the term "sulfonyl azole" specifically refers to compounds containing a sulfonyl group attached to an azole ring, the broader class of azole-based activators is often discussed together. Here, we compare some of the most widely used activators in oligonucleotide synthesis.

ActivatorChemical NameKey Characteristics & Performance
ETT 5-(Ethylthio)-1H-tetrazoleA highly efficient and widely used activator.[8][9][10] It offers rapid and complete bond formation, leading to high yields and purity in the phosphoramidite method.[8] Its increased acidity compared to tetrazole enhances its activation ability.[9] ETT is also noted for its good solubility in acetonitrile, which can reduce the risk of clogging in automated synthesizers.[8]
BTT 5-Benzylthio-1H-tetrazoleSimilar to ETT, BTT is another effective activator used in oligonucleotide synthesis.[7][11][12]
MSNT 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazoleA powerful condensing agent, often used in the triester approach to oligonucleotide synthesis.[13]
Arylsulfonyltetrazoles General ClassThese have been recognized as faster and milder condensing agents in the triester method for deoxyribooligonucleotide synthesis.[14]
DCI 4,5-DicyanoimidazoleAn alternative activator that is less acidic than ETT or BTT but is a more nucleophilic activator, which can reduce coupling times.[7][12] Its high solubility in acetonitrile allows for higher effective concentrations of phosphoramidites, potentially reducing the excess of phosphoramidite needed during coupling.[7]

Mechanism of Action: A Closer Look at Phosphoramidite Activation

The activation of a phosphoramidite by an azole activator, such as a sulfonyl azole derivative, is a critical step that initiates the formation of the internucleotide bond. The generally accepted mechanism involves the following key steps:

  • Protonation: The acidic proton of the azole activator protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite.[][7]

  • Formation of a Reactive Intermediate: This protonation makes the diisopropylamino group a better leaving group. The departure of diisopropylamine results in the formation of a highly reactive phosphonium-tetrazolide intermediate.[]

  • Nucleophilic Attack: The free 5'-hydroxyl group of the nucleotide attached to the solid support acts as a nucleophile and attacks the electrophilic phosphorus center of the activated phosphoramidite.[][6]

  • Formation of the Phosphite Triester Linkage: This attack displaces the azole, forming a new phosphite triester bond and extending the oligonucleotide chain by one nucleotide.[]

G cluster_0 Phosphoramidite Activation & Coupling Phosphoramidite Nucleoside Phosphoramidite Activated_Intermediate Reactive Phosphonium Intermediate Phosphoramidite->Activated_Intermediate Protonation & Leaving Group Departure Activator Sulfonyl Azole (e.g., ETT) Activator->Activated_Intermediate Coupled_Product Coupled Dinucleotide (Phosphite Triester) Activated_Intermediate->Coupled_Product Support_Nucleoside Support-Bound Nucleoside (Free 5'-OH) Support_Nucleoside->Coupled_Product Nucleophilic Attack

Caption: Mechanism of phosphoramidite activation by a sulfonyl azole.

Beyond Activation: Sulfonyl Azides for Oligonucleotide Modification

A fascinating and powerful application of sulfonyl-containing azole derivatives is the use of sulfonyl azides for the direct modification of the phosphate backbone during solid-phase synthesis.[15][16] This method offers a facile and inexpensive alternative to using specialized and often unstable phosphoramidites to introduce functional groups.[15][16]

In this approach, a solution of a functionalized sulfonyl azide replaces the standard iodine-based oxidation step in the synthesis cycle.[15][16] The sulfonyl azide reacts with the newly formed phosphite triester intermediate via a Staudinger-type reaction to create a stable N-modified phosphoramidate linkage.[15][16][17] This technique has been successfully used to incorporate a variety of useful chemical handles and functional moieties into oligonucleotides, including:

  • Amines

  • Azides[15]

  • Alkynes[15]

  • Thiols[15]

  • Dyes and pyrene[15][16]

  • Photo-switchable azobenzenes[15][16]

  • Steroids[15][16]

This method is compatible with standard automated oligonucleotide synthesis protocols and allows for the introduction of modifications at any desired internucleotide linkage.[15][16]

Experimental Protocol: Standard Coupling Cycle in Automated Oligonucleotide Synthesis

The following is a generalized, step-by-step protocol for the coupling cycle in automated solid-phase oligonucleotide synthesis using an azole activator. Timings and reagent concentrations may vary depending on the synthesizer, scale, and specific sequence.

Objective: To couple a single phosphoramidite building block to a growing oligonucleotide chain on a solid support.

Reagents:

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.[11]

  • Phosphoramidite Solution: 0.1 M of the desired nucleoside phosphoramidite in anhydrous acetonitrile.

  • Capping Solution A: Acetic anhydride in Tetrahydrofuran (THF)/Lutidine.

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

  • Washing Solvent: Anhydrous acetonitrile.

Methodology:

  • Deblocking (Detritylation):

    • The column containing the solid support with the growing oligonucleotide chain is washed with anhydrous acetonitrile.

    • The deblocking solution is passed through the column to remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide. This exposes the free 5'-hydroxyl group for the coupling reaction.

    • The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid.

  • Coupling:

    • The activator solution and the phosphoramidite solution are simultaneously delivered to the column.[3]

    • The reagents are allowed to react with the solid support for a specified time (e.g., 2-5 minutes). During this time, the phosphoramidite is activated and couples to the free 5'-hydroxyl group.[3]

    • The column is washed with anhydrous acetonitrile to remove excess reagents.

  • Capping:

    • To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to deletion mutations), they are permanently blocked.

    • Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

    • The column is washed with anhydrous acetonitrile.

  • Oxidation:

    • The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphotriester.[7]

    • The oxidizing solution is passed through the column.

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

G Start Start Cycle (Support-bound Nucleoside with 5'-DMT) Deblocking 1. Deblocking (Remove 5'-DMT with TCA) Start->Deblocking Coupling 2. Coupling (Add Phosphoramidite + Activator) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylate unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Iodine solution to form stable phosphotriester) Capping->Oxidation Next_Cycle Next Cycle or Final Cleavage Oxidation->Next_Cycle Chain extended by one nucleotide

Caption: Automated oligonucleotide synthesis cycle.

Applications in Drug Development and Therapeutics

The ability to synthesize high-purity, custom oligonucleotides is the bedrock of nucleic acid-based therapeutics.[17] Sulfonyl azoles and other activators play a crucial role in the manufacturing of:

  • Antisense Oligonucleotides: Short, single-stranded DNA or RNA molecules that bind to messenger RNA (mRNA) and modulate protein expression.

  • Small Interfering RNAs (siRNAs): Short, double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway to silence specific genes.

  • Aptamers: Oligonucleotides that fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity.

  • CRISPR Guide RNAs: Synthetic RNA molecules that direct the Cas9 enzyme to a specific DNA sequence for gene editing.[8]

  • mRNA Vaccines: The large-scale synthesis of high-quality RNA strands is essential for the production of mRNA-based vaccines.[8]

The efficiency and reliability afforded by activators like ETT are critical for producing these complex therapeutic molecules at a scale and purity required for clinical applications.[8]

Conclusion and Future Outlook

Sulfonyl azoles and the broader family of azole-based activators are indispensable tools in modern nucleotide chemistry. Their role in enabling the efficient and automated synthesis of oligonucleotides has been a key driver of progress in molecular biology, diagnostics, and the development of nucleic acid therapeutics. While reagents like ETT and DCI are highly effective and widely adopted, research continues into the development of new activators with even faster kinetics, higher efficiency, and improved safety profiles. Furthermore, the innovative use of related compounds like sulfonyl azides to directly functionalize oligonucleotides during synthesis is expanding the toolbox for creating novel bioconjugates and therapeutic agents. As the demand for synthetic nucleic acids continues to grow, the ongoing refinement of these fundamental chemical processes will remain a critical area of research and development.

References

  • Kairav Chemofarbe Industries Ltd. (n.d.). 5-(Ethylthio)-1H-tetrazole (ETT). Retrieved from [Link]

  • Sandahl, A. F., El-Chami, K., Thomsen, M. K., Sørensen, R. S., & Gothelf, K. V. (2022). Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides. Nucleic Acids Research, 50(12), 6643–6652. Available from: [Link]

  • Stawinski, J., Hozumi, T., Narang, S. A., Bahl, C. P., & Wu, R. (1977). Arylsulfonyltetrazoles, new coupling reagents and further improvements in the triester method for the synthesis of deoxyribooligonucleotides. Nucleic Acids Research, 4(2), 353–371. Available from: [Link]

  • Scientific Laboratory Supplies. (n.d.). 5-(Ethylthio)-1H-tetrazole, 95% | 493805-2G. Retrieved from [Link]

  • Kupryushkin, M. S., Pyshnyi, D. V., & Stetsenko, D. A. (2022). Synthesis of Oligonucleotides Carrying Inter-nucleotide N-(Benzoazole)-phosphoramide Moieties. ACS Omega, 7(51), 48153–48163. Available from: [Link]

  • Semantic Scholar. (2022). Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the solid-phase azole and base additives Initial study.... Retrieved from [Link]

  • Glen Research. (n.d.). 5-Ethylthio-1H-Tetrazole (ETT)1 for use in Oligonucleotide Synthesis. Retrieved from [Link]

  • Biohacker. (2025, October 15). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]

  • Katagiri, N., Itakura, K., & Narang, S. A. (1975). Use of arylsulfonyltriazoles for the synthesis of oligonucleotides by the triester approach. Journal of the American Chemical Society, 97(25), 7332–7337. Available from: [Link]

  • ATDBio. (2021, October 26). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. Retrieved from [Link]

  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of novel sulfonamide azoles via C–N cleavage of sulfonamides by azole ring and relational antimicrobial study. Retrieved from [Link]

  • Hayakawa, Y., Kataoka, M., & Noyori, R. (2001). Acid/azole complexes as highly effective promoters in the synthesis of DNA and RNA oligomers via the phosphoramidite method. Journal of the American Chemical Society, 123(35), 8173–8183. Available from: [Link]

  • ResearchGate. (2019, June 12). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Retrieved from [Link]

  • Biohacker. (2025, October 11). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent development of azole–sulfonamide hybrids with the anticancer potential. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Sulfonated N-azoles: Synthesis, chemistry and biological applications. Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

  • Qandil, A. M., Hassan, M. A., & Al-Shar'i, N. A. (2008). Synthesis and anticandidal activity of azole-containing sulfonamides. Archiv der Pharmazie, 341(2), 99–112. Available from: [Link]

  • Google Patents. (n.d.). EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis.
  • Pure. (n.d.). Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.